Table 1: Basic Chemical Properties of Steppogenin
| Property | Description |
|---|---|
| CAS Number | 56486-94-3 [1] [2] [3] |
| Molecular Formula | C15H12O6 [1] [2] [3] |
| Molecular Weight | 288.25 g/mol [1] [2] |
| Appearance | White to off-white powder [1] [2] [3] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [1] [2] |
| Natural Sources | Primarily isolated from Cudrania tricuspidata [4] [5] [6] and Morus alba L. (white mulberry) [7] [8]. |
This compound is also known by the synonym Norartocarpanone [3]. Its chemical structure has been characterized, and it is commercially available from chemical suppliers for research purposes [1] [2].
Research indicates this compound exerts effects through two primary mechanisms: inhibiting neuroinflammation and suppressing angiogenesis.
Summary of this compound's primary molecular mechanisms of action.
This compound inhibits the production of pro-inflammatory mediators in microglial cells (the immune cells of the central nervous system) [4] [5] [6]. The proposed mechanism involves suppression of the NF-κB and p38/JNK MAPK signaling pathways [4] [6].
Table 2: Experimental Data from Anti-neuroinflammatory Studies (in vitro)
| Experimental Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| BV2 Microglial Cells | LPS (1 μg/mL) + this compound (10-80 μM) | Dose-dependent ↓ in NO, PGE₂, iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-12; Inhibition of NF-κB nuclear translocation; Suppression of JNK/p38 phosphorylation. | [4] [5] [6] |
| Rat Primary Microglial Cells | LPS (1 μg/mL) + this compound | Dose-dependent ↓ in NO production and iNOS/COX-2 protein expression. | [4] [5] |
This compound demonstrates potent anti-angiogenic activity by dually inhibiting HIF-1α in tumor cells and DLL4 in endothelial cells, disrupting the process of sprouting angiogenesis that is crucial for tumor growth [7] [2] [8].
Table 3: Experimental Data from Anti-angiogenic and Anti-tumor Studies
| Experimental Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| HEK293T, A549, ARPE19 Cells (In vitro) | Hypoxic conditions + this compound (0.3-3 μM) | Suppressed HIF-1α protein levels; ↓ mRNA of HIF-1α target genes (VEGF, GLUT1, CXCR4, CA9). | [7] [2] |
| Vascular Endothelial Cells (ECs) (In vitro) | VEGF + this compound (0.3-3 μM) | Inhibited VEGF-induced DLL4 expression and EC sprouting; Suppressed EC migration and proliferation. | [7] [2] [8] |
| C57BL/6J Mice (LLC Allograft, In vivo) | This compound (2 mg/kg, IP) | Significant suppression of tumor growth and angiogenesis. | [7] [2] |
This compound inhibited DLL4 with an IC₅₀ of 8.46 μM and HIF-1α with an IC₅₀ of 0.56 μM [2]. One study also reported that this compound inhibits DLL4/Notch1 signaling in endothelial cells, suggesting this dual inhibition may be more effective than targeting either alone [8].
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited literature.
This protocol is based on studies using LPS-stimulated BV2 microglial cells [4] [6].
This protocol is based on studies investigating HIF-1α and DLL4 inhibition [7] [2].
This compound is a multifaceted natural product with compelling preclinical evidence supporting its potential for:
Future work should focus on confirmatory in vivo studies, detailed pharmacokinetic and toxicity profiles, and further elucidation of its structure-activity relationship to potentially develop more potent analogs.
Steppogenin (molecular formula: C15H12O6; molecular weight: 288.25 g/mol; CAS Registry Number: 56486-94-3) is a flavonoid compound classified as a norartocarpanone [1].
| Property | Details |
|---|---|
| Source Plant | Cudrania tricuspidata (Moraceae family) [2] |
| Plant Part Used | Stems (specified in isolation studies) [2] |
| Traditional Use Context | Root bark and bark used in oriental medicine for neuritis and inflammation [2] |
| Molecular Formula | C15H12O6 [1] |
| Molecular Weight | 288.25 g/mol [1] |
| CAS Registry Number | 56486-94-3 [1] |
The following methodology is based on the 2017 study by Kim et al. that investigated this compound's effects in LPS-stimulated microglial cells [2].
The experimental workflow for this anti-neuroinflammatory study can be visualized as follows:
Beyond its anti-neuroinflammatory effects, this compound exhibits other notable pharmacological activities.
| Activity / Target | Experimental Model / Details | Key Findings / Potency |
|---|---|---|
| Anti-neuroinflammatory [2] | LPS-stimulated BV2 & rat primary microglial cells | Inhibits NO, PGE2, pro-inflammatory cytokines; suppresses NF-κB & MAPK (JNK, p38) pathways. |
| HIF-1α Inhibition [3] | In vitro (HEK293T, A549 cells) | IC₅₀ = 0.56 ± 0.043 μM; suppresses HIF-1α protein & target genes (VEGF, CXCR4). |
| DLL4 Inhibition [3] | In vitro (Vascular Endothelial Cells) | IC₅₀ = 8.46 ± 1.08 μM; inhibits VEGF-induced DLL4 expression. |
| Anti-angiogenic / Anti-tumor [3] | In vivo (C57BL/6 J mice, Lewis lung carcinoma model) | 2 mg/kg (IP) suppressed tumor growth & angiogenesis. | | Tyrosinase Inhibition [1] | In vitro (Mushroom tyrosinase) | IC₅₀ < 50 μM; more potent than Kojic acid (IC₅₀ = 71.6 μM). | | α-glucosidase Inhibition [4] | In vitro (Enzyme assay) | Contributes to antidiabetic activity of C. tricuspidata extracts. |
The core mechanism for this compound's anti-neuroinflammatory action involves suppression of the NF-κB and MAPK signaling pathways, as detailed below:
For quality control in pharmaceutical development, this compound can be analyzed alongside other markers in C. tricuspidata extracts. A validated reverse-phase HPLC method is recommended [5].
Preliminary in vivo pharmacokinetic data in C57BL/6 J mice after a single 2 mg/kg intraperitoneal dose shows the following distribution profile [3]:
| Tissue | AUC∞ (ng/mL∗h) | Tissue-to-Plasma AUC Ratio |
|---|---|---|
| Plasma | 284 ± 97.8 | 1 (Reference) |
| Liver | 6967 ± 1200 | 25.5 |
| Spleen | 2663 ± 1289 | 9.74 |
| Tumor | 1252 ± 547 | 4.58 |
| Kidney | 624.7 ± 238 | 2.35 |
| Brain | 241 ± 75.4 | 0.88 |
Steppogenin primarily exerts its effects by simultaneously targeting two critical points in tumor angiogenesis: the HIF-1α pathway in tumor cells and the DLL4/NOTCH1 signaling pathway in endothelial cells [1] [2]. The diagram below illustrates how this compound disrupts this pro-angiogenic signaling cascade.
This dual inhibition disrupts the tumor's ability to form new blood vessels, a process essential for its growth and metastasis [1] [2]. Furthermore, by normalizing the dysfunctional tumor vasculature, this compound may improve drug delivery and the tumor microenvironment [3] [4].
The inhibitory profile and pharmacological characteristics of this compound have been quantified in pre-clinical studies, as summarized in the tables below.
Table 1: In Vitro Inhibitory Profile (IC50) of this compound [5]
| Target / Process | IC50 / Effect | Experimental Context |
|---|---|---|
| HIF-1α Transcriptional Activity | 0.56 ± 0.043 µM | HEK293T cells under hypoxia [5] |
| DLL4 Activity | 8.46 ± 1.08 µM | Vascular endothelial cells with VEGF induction [5] |
| Endothelial Cell Sprouting | Significant suppression | VEGF-induced EC spheroids [1] [2] |
| Endothelial Cell Migration | Significant suppression | Hypoxia-induced vascular ECs [1] [2] |
Table 2: In Vivo Pharmacokinetic Parameters (Single 2 mg/kg IP dose in mice) [5]
| Tissue | AUC∞ (ng/mL∗h) | AUC Ratio (vs. Plasma) | Half-Life (T1/2, h) |
|---|---|---|---|
| Plasma | 284 ± 97.8 | 1 | 0.49 ± 0.14 |
| Tumor | 1252 ± 547 | 4.58 | 1.87 ± 0.87 |
| Liver | 6967 ± 1200 | 25.5 | 1.72 ± 0.26 |
| Spleen | 2663 ± 1289 | 9.74 | 0.47 ± 0.01 |
Table 3: Comparative Inhibitory Effects on Angiogenic Processes [6]
| Compound | DLL4 Inhibition | NOTCH1 Inhibition | EC Migration | EC Proliferation | EC Sprouting |
|---|---|---|---|---|---|
| This compound | Yes | Yes | Strong suppression | Strong suppression | Strong suppression |
| Sanggenon F | Yes | No | Strong suppression | Suppression | Strong suppression |
| Dehydrovomifoliol | No | Yes | Weak suppression | Suppression | Moderate suppression (60% vs. VEGF) |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. In Vitro DLL4 and NOTCH1 Signaling Inhibition Assay
2. In Vitro Anti-Angiogenic Activity Profiling
3. In Vivo Efficacy and Pharmacokinetics
The most significant therapeutic promise of this compound lies in its ability to enhance the efficacy of Immune Checkpoint Inhibitors (ICIs) like anti-PD-1 therapy.
The following table synthesizes the quantitative data and experimental observations from the key study on steppogenin [1].
| Parameter Assessed | Experimental Model | Observed Effect of this compound | Significance / Implication |
|---|---|---|---|
| Cell Viability (MTT assay) | BV2 microglial cells | No cytotoxicity at 10.0 - 80.0 μM | Confirms anti-inflammatory effects are not due to cell death [1]. |
| Pro-inflammatory Cytokines (mRNA Expression) | LPS-stimulated BV2 cells | Dose-dependent ↓ in TNF-α, IL-1β, IL-12, and IL-6 | Suppresses key neuroinflammatory signaling molecules [1]. |
| Inflammatory Mediators | LPS-stimulated BV2 cells | Dose-dependent ↓ in Nitrite, PGE2, iNOS, and COX-2 | Reduces production of critical enzymes and mediators of inflammation [1]. |
| MAPK Phosphorylation (Western Blot) | LPS-stimulated BV2 cells | Inhibition of JNK and p38 phosphorylation; no significant effect on ERK | Specifically targets the JNK and p38 stress-activated MAPK pathways [1]. |
| NF-κB Signaling (Western Blot/Immunofluorescence) | LPS-stimulated BV2 & primary microglial cells | Inhibited IκB-α degradation & NF-κB (p65/p50) nuclear translocation | Blocks a major parallel pro-inflammatory signaling pathway [1]. |
The research methodology from the key study [1] can be visualized in the following experimental workflow and signaling pathway diagram.
Experimental workflow for studying this compound's effects [1].
The diagram below illustrates the specific molecular pathway inhibited by this compound.
This compound inhibits the JNK/p38 MAPK and NF-κB pathways to reduce neuroinflammation [1].
It's important to interpret these findings within their research context. The primary source is a 2017 study, so the field would benefit from more recent validation [1]. The research provides a strong mechanistic foundation in cellular models, but findings have not yet been extended to in vivo animal models of disease, which is a critical next step for drug development.
To advance this compound as a therapeutic candidate, future research should focus on:
Steppogenin exerts its anti-inflammatory effects through multi-target actions on critical cellular signaling pathways.
The following diagram illustrates these interconnected mechanisms:
This compound inhibits multiple pro-inflammatory and pro-angiogenic signaling pathways.
This compound significantly reduces the production of key inflammatory mediators and cytokines in a dose-dependent manner, without exhibiting cytotoxicity at effective concentrations.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells [1]
| Target | Effect of this compound | Dose Range Tested | Key Findings |
|---|---|---|---|
| Nitric Oxide (NO) | ↓ Production | 10 - 80 µM | Significant inhibition of nitrite (a stable NO metabolite) production. |
| PGE2 | ↓ Production | 10 - 80 µM | Significant suppression of PGE2 production. |
| iNOS & COX-2 | ↓ Protein Expression | 10 - 80 µM | Downregulation of iNOS and COX-2 protein levels. |
| TNF-α, IL-1β, IL-6, IL-12 | ↓ mRNA Expression | 10 - 80 µM | Dose-dependent reduction of pro-inflammatory cytokine mRNA. |
Table 2: Anti-angiogenic and Other Cellular Effects [2] [3] [4]
| Cell Type / Model | Process / Target | Effect of this compound | Experimental Context |
|---|---|---|---|
| Endothelial Cells | DLL4/NOTCH1 Signaling | Inhibition | Suppressed VEGF-induced pathway activity [3]. |
| Endothelial Cells | Cell Migration & Proliferation | Inhibition | Disrupted VEGF-induced processes [2] [3]. |
| Endothelial Cells | 3D Sprouting Angiogenesis | Suppression | Inhibited VEGF-induced sprouting from spheroids [2] [3]. |
| S. cerevisiae (Yeast) | Chronological Lifespan | Extension (15-25%) | Antioxidant effect, reduced intracellular ROS [4]. |
| BV2 & Primary Microglia | Cell Viability | No Cytotoxicity | Confirmed via MTT assay up to 80 µM [1]. |
For researchers seeking to replicate or build upon these findings, here are summaries of core methodologies used in the cited studies.
1. Cell Culture and Treatment
2. Key Protocol: Measuring Inflammatory Mediators (NO, PGE2, Cytokines)
3. Key Protocol: Protein Analysis (Western Blot)
4. Key Protocol: Luciferase Reporter Assay
Understanding the absorption and distribution of this compound is critical for its development as a therapeutic agent.
Table 3: Pharmacokinetic Profile of this compound in Mice [6]
| Administration Route | Absolute Bioavailability | Remarks |
|---|---|---|
| Intravenous (IV) | 100% (reference) | Favorable pharmacokinetics for this route. |
| Subcutaneous (SC) | 84.7 - 96.0% | High bioavailability, promising for injection. |
| Intraperitoneal (IP) | 54.0 - 54.6% | Moderate bioavailability. |
| Per Oral (PO) | 5.73 - 10.0% | Low bioavailability, limited by P-gp efflux and first-pass metabolism. |
The table below summarizes the key experimental findings from a 2017 study on steppogenin in LPS-stimulated BV2 microglial cells.
| Parameter Assessed | Experimental Model | This compound Concentration Range | Observed Effect |
|---|---|---|---|
| Cell Viability (MTT assay) | BV2 microglial cells | 10.0 - 80.0 μM | No cytotoxicity observed [1] |
| Pro-inflammatory Cytokines (mRNA expression) | LPS-stimulated BV2 cells | 10.0 - 80.0 μM | Dose-dependent reduction of TNF-α, IL-1β, IL-12, and IL-6 [1] |
| Inflammatory Mediators | LPS-stimulated BV2 cells | 10.0 - 80.0 μM | Dose-dependent inhibition of nitrite and PGE2 production [1] |
| Key Enzymes (Protein expression) | LPS-stimulated BV2 cells | 10.0 - 80.0 μM | Dose-dependent suppression of iNOS and COX-2 protein [1] |
| NF-κB Pathway | LPS-stimulated BV2 cells | 20.0 - 80.0 μM | Inhibited IκB-α phosphorylation and nuclear translocation of NF-κB (p50/p65) [1] |
| MAPK Pathway | LPS-stimulated BV2 cells | 20.0 - 80.0 μM | Suppressed phosphorylation of JNK and p38; no significant effect on ERK [1] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the seminal study.
Cell Culture and Viability: Immortalized BV2 microglial cells and rat primary microglial cells were used. Cells were pretreated with various concentrations of this compound (10-80 μM) for 1 hour before being stimulated with E. coli LPS (1 μg/mL) to induce inflammation. Cell viability was assessed using the MTT assay after 24 hours of incubation [1].
Measurement of mRNA Expression: After 12 hours of LPS stimulation, total RNA was extracted. The mRNA expression levels of the pro-inflammatory cytokines TNF-α, IL-1β, IL-12, and IL-6 were quantified using quantitative real-time reverse transcriptase PCR (qPCR) [1].
Analysis of Nitrite, PGE2, iNOS, and COX-2: Nitrite accumulation in the culture medium (a measure of NO production) was measured after 24 hours using the Griess reaction. The production of PGE2 was analyzed by an appropriate assay (e.g., ELISA). The protein expression levels of iNOS and COX-2 were determined by western blot analysis after 24 hours of LPS treatment [1].
Investigation of NF-κB Pathway: Proteins were extracted from cells after 1 hour of LPS stimulation. Cytosolic and nuclear fractions were separated. The degradation and phosphorylation of IκB-α, as well as the nuclear translocation of NF-κB p50 and p65 subunits, were analyzed by western blot. Immunofluorescence was used to visually confirm the localization of p50. NF-κB DNA binding activity in nuclear extracts was measured using an ELISA-based binding assay [1].
Investigation of MAPK Pathway: Proteins were extracted after 1 hour of LPS stimulation. The phosphorylation levels of key MAPKs—ERK, JNK, and p38—were analyzed by western blot using phospho-specific antibodies [1].
The diagram below illustrates the molecular mechanism by which this compound exerts its antineuroinflammatory effects, based on the described research.
This diagram illustrates the proposed mechanism: LPS activates both the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory mediators. This compound inhibits this process by suppressing the activation of both pathways [1].
The existing data on this compound is promising, though the primary research is from 2017. To advance therapeutic development, future work could focus on in vivo validation, pharmacokinetic studies, and further elucidation of its molecular targets.
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in numerous pathological conditions, particularly in solid tumor growth and metastatic progression. Tumors cannot exceed 1-2 mm³ without establishing a blood supply to deliver oxygen and nutrients, making the "angiogenic switch" a pivotal event in cancer progression [1]. Under hypoxic conditions commonly found in solid tumors, cancer cells activate hypoxia-inducible factor-1α (HIF-1α), a master regulator of the adaptive response to low oxygen tension [2] [3]. HIF-1α accumulation triggers the transcription of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF), which drives the formation of new blood vessels to support tumor growth and metastasis [2].
A critical aspect of sprouting angiogenesis involves the differentiation of endothelial cells into specialized tip cells characterized by high expression of delta-like ligand 4 (DLL4) [2] [3]. These tip cells lead the developing vascular sprouts through filopodia extension, while trailing stalk cells proliferate and form the lumen of new vessels. The DLL4-Notch signaling pathway creates a feedback mechanism that controls the appropriate ratio of tip to stalk cells, ensuring proper vascular network formation [4]. In pathological conditions like cancer, this process becomes dysregulated, resulting in the formation of abnormal, dysfunctional vascular networks that further exacerbate tumor hypoxia and promote metastasis.
Steppogenin, a natural compound extracted from the root bark of Morus alba L. (white mulberry), has recently emerged as a promising therapeutic agent capable of simultaneously targeting both HIF-1α in tumor cells and DLL4 in endothelial cells [2] [3] [5]. This dual inhibition represents a novel approach in anti-angiogenic therapy, potentially addressing the limitations of single-target agents that often face resistance through compensatory pathway activation. The molecular mechanisms underlying this compound's activity involve the dose-dependent inhibition of HIF-1α transcriptional activity under hypoxic conditions and suppression of VEGF-induced DLL4 expression in vascular endothelial cells, effectively disrupting two critical components of the angiogenic cascade [2].
This compound's dual inhibition of HIF-1α and DLL4 in the angiogenic pathway.
Research demonstrates that this compound exerts significant anti-angiogenic effects across multiple experimental models. In HEK293T cells under hypoxic conditions, this compound inhibited HIF-1α transcriptional activity in a dose-dependent manner as measured by dual-luciferase reporter assays [2] [3]. This inhibition resulted in reduced protein levels of HIF-1α and decreased expression of HIF-1α target genes. Concurrently, in vascular endothelial cells, this compound suppressed VEGF-induced DLL4 expression, disrupting the coordination of tip and stalk cells essential for sprouting angiogenesis [2]. Furthermore, this compound significantly impaired fundamental endothelial cell functions, suppressing both hypoxia-induced vascular endothelial cell proliferation and migration capacity, which are essential processes for new blood vessel formation [2] [3].
In ex vivo models using endothelial cell spheroids, this compound demonstrated potent inhibition of VEGF-induced sprouting, a key morphological event in early angiogenesis [2]. This suppression of sprouting angiogenesis occurred at non-cytotoxic concentrations, confirming that the observed effects were specifically due to anti-angiogenic activity rather than general cellular toxicity. The compound maintained efficacy across multiple cell types, including tumor cells and retinal pigment epithelial cells, suggesting broad applicability for angiogenic diseases [2] [3].
The therapeutic potential of this compound was further validated in in vivo allograft tumor experiments, where administration significantly suppressed tumor growth [2] [3]. This anti-tumor effect was attributed to the compound's anti-angiogenic activity through dual inhibition of HIF-1α and DLL4. Tumor tissue analysis revealed reduced vascular density, consistent with the impairment of sprouting angiogenesis observed in vitro. These findings position this compound as a promising candidate for treating solid tumors and other conditions characterized by pathological angiogenesis [2].
Table 1: Summary of this compound's Anti-Angiogenic Effects Across Experimental Models
| Experimental System | Key Findings | Significance |
|---|---|---|
| HEK293T Cells (hypoxic conditions) | Dose-dependent inhibition of HIF-1α transcriptional activity; Reduced HIF-1α protein levels | Targets tumor hypoxia response pathway |
| Vascular Endothelial Cells | Suppressed VEGF-induced DLL4 expression; Inhibited proliferation and migration | Disrupts tip cell formation and endothelial function |
| EC Spheroids (ex vivo) | Inhibited VEGF-induced sprouting angiogenesis | Blocks morphological angiogenesis events |
| Allograft Tumor Models (in vivo) | Suppressed tumor growth; Reduced tumor vascular density | Confirms therapeutic potential in disease models |
The assessment of HIF-1α inhibition followed a standardized protocol using a dual-luciferase reporter assay system [2] [3]. Researchers cultured HEK293T cells under hypoxic conditions (1% O₂) to simulate the tumor microenvironment and induce HIF-1α stabilization. Prior to hypoxia exposure, cells were transfected with a HIF-responsive luciferase construct containing hypoxia response elements (HREs) upstream of the firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid was co-transfected to normalize for transfection efficiency and cellular toxicity.
This comprehensive approach verified that this compound directly inhibits HIF-1α transcriptional activity rather than merely affecting protein stability, providing mechanistic insight into its anti-angiogenic action.
The effect of this compound on VEGF-induced DLL4 expression was evaluated in vascular endothelial cells using multiple complementary techniques [2] [3]. Cells were preconditioned with this compound across a concentration range before stimulation with VEGF (typically 10-50 ng/mL) to activate DLL4 expression.
The functional impact of this compound on angiogenic sprouting was evaluated using a three-dimensional endothelial cell spheroid model that closely mimics in vivo angiogenesis [2]. This assay provides a comprehensive assessment of multiple angiogenic processes, including matrix degradation, endothelial cell migration, and tube formation.
Experimental workflow for assessing this compound's effects on sprouting angiogenesis and HIF-1α activity.
Table 2: Key Experimental Parameters for Evaluating this compound Activity
| Assay Type | Critical Parameters | Controls Recommended | Output Measurements |
|---|---|---|---|
| Dual-Luciferase Reporter Assay | 1% O₂ hypoxia, 6-24h treatment, HRE-containing construct | Normoxic cells, Known HIF inhibitors | Firefly/Renilla luciferase ratio |
| DLL4 Expression Analysis | VEGF stimulation (10-50 ng/mL), 4-12h this compound pretreatment | VEGF-only control, DLL4 inhibitors | DLL4 mRNA (qPCR), Protein (Western/IF) |
| Sprouting Angiogenesis Assay | EC spheroids in collagen gel, VEGF (50 ng/mL) | Unstimulated control, Angiogenesis inhibitors | Sprout length, Sprout number |
| Cell Viability Assay | 24-72h treatment, Multiple concentrations | Vehicle control, Cytotoxic positive control | IC₅₀ values, % viability |
This compound's capacity to simultaneously inhibit both HIF-1α in tumors and DLL4 in the endothelium represents a significant advancement in anti-angiogenic therapy development [2] [3]. Traditional anti-angiogenic approaches focusing on single targets, particularly VEGF signaling, have demonstrated limited clinical efficacy due to inherent resistance mechanisms. Tumors often develop alternative angiogenic pathways when primary pathways are blocked, including vessel co-option, intussusceptive angiogenesis, and vascular mimicry [4] [1]. For instance, in hepatocellular carcinoma, resistance to bevacizumab (anti-VEGF antibody) frequently occurs through vessel co-option, where tumor cells migrate along pre-existing vessels rather than inducing new ones [4].
The strategic importance of targeting both HIF-1α and DLL4 lies in addressing two fundamental components of the angiogenic cascade: the hypoxic drive within tumors (via HIF-1α inhibition) and the cellular execution of sprouting angiogenesis (via DLL4 suppression) [2]. HIF-1α serves as a master regulator of the transcriptional response to hypoxia, controlling the expression of numerous pro-angiogenic factors beyond VEGF, including platelet-derived growth factor (PDGF) and matrix metalloproteinases (MMPs) [6]. Simultaneously, DLL4-mediated Notch signaling represents a critical regulatory mechanism determining tip and stalk cell selection during sprouting angiogenesis [4]. By disrupting both pathways, this compound potentially creates a synergistic anti-angiogenic effect that may overcome the limitations of single-target agents.
The dual inhibition profile of this compound suggests potential applications beyond oncology for treating other angiogenic diseases where both hypoxia and aberrant endothelial signaling contribute to pathology [2]. Additionally, the natural origin of this compound from Morus alba L. may offer advantages in terms of safety profile and synthetic accessibility compared to purely synthetic compounds, though comprehensive toxicity studies are still needed [7].
Future research should focus on several key areas:
The promising preclinical data on this compound highlights the continued value of natural product screening in drug discovery, particularly for complex multipathway diseases like cancer where single-target approaches have shown limited success [2] [7]. As resistance to current anti-angiogenic therapies remains a significant clinical challenge, dual-targeting agents like this compound represent an important direction for next-generation therapeutic development.
| Experimental Aspect | Findings/Outcomes | Model System | Citation |
|---|---|---|---|
| Cell Viability (Cytotoxicity) | No cytotoxicity observed at concentrations of 10.0 - 80.0 μM. | BV2 microglial cells | [1] |
| Pro-inflammatory Cytokines (mRNA) | Dose-dependent reduction in TNF-α, IL-1β, IL-12, and IL-6 mRNA expression. | LPS-stimulated BV2 cells | [1] |
| Inflammatory Mediators | Inhibition of nitrite and PGE2 production. Suppression of iNOS and COX-2 protein expression. | LPS-stimulated BV2 and rat primary microglial cells | [1] |
| NF-κB Pathway | Inhibition of IκB-α phosphorylation and degradation. Suppression of NF-κB (p50/p65) nuclear translocation and DNA binding activity. | LPS-stimulated BV2 and rat primary microglial cells | [1] |
| MAPK Pathway | Suppression of JNK and p38 MAPK phosphorylation. No significant effect on ERK phosphorylation. | LPS-stimulated BV2 cells | [1] |
The following section details the key methodologies used to investigate steppogenin's effects, providing a reference for experimental replication.
This compound exerts its antineuroinflammatory effects primarily by modulating two key signaling pathways: NF-κB and MAPK. The following diagram illustrates the proposed mechanism of action based on the research findings.
This diagram illustrates that this compound (blue octagon) inhibits LPS-induced neuroinflammation by preventing the degradation of IκB-α (which traps NF-κB in the cytoplasm) and by directly suppressing the phosphorylation of JNK and p38 MAPKs. This dual action ultimately blocks the production of pro-inflammatory mediators [1].
The evidence indicates that this compound is a promising natural compound for targeting neuroinflammation. Its ability to modulate multiple key pathways simultaneously (NF-κB and MAPK) suggests a potent and broad mechanism of action. The lack of cytotoxicity in the effective concentration range is a positive indicator for its therapeutic potential [1].
Extensive preliminary research reveals that steppogenin exerts significant effects through modulation of key signaling pathways.
| Pharmacological Activity | Observed Effects | Proposed Mechanisms / Key Findings | Experimental Models |
|---|---|---|---|
| Anti-neuroinflammation [1] [2] [3] | ↓ NO, PGE₂, TNF-α, IL-1β, IL-6, IL-12; ↓ iNOS & COX-2 protein expression | Inhibits NF-κB nuclear translocation & IκB-α phosphorylation; Suppresses JNK and p38 MAPK signaling | LPS-stimulated BV2 microglial cells; Primary rat microglial cells |
| Anti-angiogenesis & Anti-tumor [4] [5] [6] | Suppresses endothelial cell (EC) migration, proliferation, and sprouting; Inhibits tumor growth | Dual inhibition of HIF-1α protein levels in tumor cells and VEGF-induced DLL4 expression in ECs; Inhibits both DLL4 and NOTCH1 signaling | HEK293T cells; EA.hy926 endothelial cells; Mouse allograft tumor models |
| Chondroprotective [7] | ↓ PGE₂ and COX-2 production; ↓ MMP-13 production | Contributes to anti-inflammatory effect of Morus alba stem extract (MSE) on human chondrocytes | IL-1β-stimulated C28/I2 human chondrocyte cell line |
The following diagram illustrates the anti-neuroinflammatory mechanism of this compound in microglial cells:
This compound inhibits neuroinflammation by blocking NF-κB and MAPK pathways.
The route of administration critically influences this compound's bioavailability, which is a major consideration for therapeutic development [8].
| Administration Route | Absolute Bioavailability (BA) | Key Findings / Proposed Reasons for BA |
|---|---|---|
| Intravenous (IV) | 100% (reference) | Complete systemic availability. |
| Subcutaneous (SC) | 84.7 – 96.0% | High and favorable systemic exposure. |
| Intraperitoneal (IP) | 54.0 – 54.6% | Moderate bioavailability. |
| Per Oral (PO) | 5.73 – 10.0% | Low bioavailability, attributed to P-glycoprotein (P-gp) efflux and first-pass phase II metabolism. |
Strategies to improve oral bioavailability:
A reliable analytical method is crucial for quantifying this compound in research and quality control.
While preliminary data is promising, several areas require further investigation to advance this compound toward clinical application:
This compound is a biologically active flavonoid compound predominantly isolated from various parts of the Morus alba L. plant (white mulberry). This prenylated flavonoid has gained significant attention in natural product research and drug development due to its diverse pharmacological properties, including potential antioxidant, anti-inflammatory, and anticancer activities. The compound is part of the rich phytochemical profile of Morus alba, which contains numerous bioactive compounds such as flavonoids, benzofurans, alkaloids, stilbenes, and chalcones [1]. Morus alba has a long history of use in Traditional Chinese Medicine (TCM), where different plant parts have been employed to treat various conditions, including gout, arthritis, rheumatism, and diabetes [1] [2].
The chemical structure of this compound features a flavonoid backbone with specific hydroxylation and prenylation patterns that contribute to its biological activity and physicochemical properties. This compound is primarily found in the twigs (Ramulus Mori, known as Sangzhi in Chinese) and root bark of Morus alba [1]. Recent research interest in this compound has intensified due to its potential therapeutic applications, necessitating standardized protocols for its extraction, isolation, and characterization. This document provides comprehensive application notes and detailed experimental protocols for researchers working on the extraction and evaluation of this compound from Morus alba.
This compound is identified as a constituent of Ramulus Mori (RM), the twigs of Morus alba L. [1]. In the context of Morus alba phytochemistry, this compound is classified among the flavonoid compounds that contribute to the plant's medicinal properties. The twigs of Morus alba are particularly rich in diverse flavonoid compounds, with this compound being one of the identified bioactive constituents [1]. It is important to note that the distribution of this compound within different parts of Morus alba varies significantly, with higher concentrations typically found in the twigs and root bark compared to other plant parts.
The chemical diversity within Morus alba is extensive, with over 198 active compounds identified across different plant parts [2]. Among these, flavonoids represent a major class of bioactive compounds, with 33 different flavonoids identified in Ramulus Mori alone [1]. This compound exists within this complex phytochemical matrix, often accompanied by related flavonoids such as mulberrin, morusin, oxyresveratrol, and mulberroside A [1]. The presence of these co-occurring compounds presents both challenges and opportunities for the selective extraction and isolation of this compound, necessitating optimized separation protocols to obtain high-purity compounds for research and development purposes.
Solvent selection is critical for efficient this compound extraction due to its intermediate polarity and solubility characteristics. Based on the phytochemical properties of flavonoids from Morus alba, the following solvent systems have been optimized:
The extraction parameters must be carefully controlled to maximize this compound yield while maintaining compound integrity:
Table 1: Optimal Extraction Parameters for this compound from Morus alba
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60-70°C | Higher temperatures increase yield but risk degradation >70°C |
| Time | 90-150 minutes | Prolonged extraction beyond 150 minutes provides diminishing returns |
| Liquid-to-solid ratio | 30:1 to 40:1 mL/g | Higher ratios improve mass transfer but require larger solvent volumes |
| Particle size | 0.5-1.0 mm | Smaller particles increase surface area but may complicate filtration |
| Extraction cycles | 2-3 repetitions | Multiple extractions increase cumulative yield |
The standard reflux extraction procedure for this compound is as follows:
Ultrasound-assisted extraction (UAE) significantly enhances this compound yield while reducing extraction time and solvent consumption. The mechanism involves cavitation effects that disrupt plant cell walls, facilitating solvent penetration and compound release. The optimized UAE protocol for this compound includes:
Maceration with agitation represents an alternative approach suitable for thermolabile compounds:
The extraction workflow below illustrates the complete process from plant material to crude extract:
HPLC represents the primary analytical method for this compound quantification due to its reproducibility, accuracy, and compatibility with flavonoid analysis. The following optimized HPLC conditions provide excellent separation of this compound from other flavonoids in Morus alba extracts:
For sample preparation, dissolve the dried extract in methanol to a concentration of 10 mg/mL. Filter through a 0.45 μm PTFE membrane before injection. The retention time of this compound under these conditions is typically between 18-22 minutes, but this should be confirmed using an authentic standard.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive confirmation of this compound identity through accurate mass measurement and fragmentation pattern analysis:
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Limits of Detection |
|---|---|---|---|
| HPLC-UV | Quantification | Column: C18, Detection: 280 nm | ~0.1 μg/mL |
| LC-ESI-MS/MS | Identification | ESI+, MRM transitions | ~0.01 μg/mL |
| NMR | Structural elucidation | ¹H (500 MHz), ¹³C (125 MHz) | Not applicable |
This compound demonstrates significant antioxidant potential through multiple mechanisms, which can be evaluated using standardized assays:
DPPH Radical Scavenging Assay Protocol:
ABTS Radical Cation Decolorization Assay:
The anti-inflammatory properties of this compound can be evaluated through its effect on inflammatory mediators using cell-based assays:
NO Production Inhibition in LPS-stimulated Macrophages:
Cytokine Expression Profiling:
The diagram below illustrates the major signaling pathways modulated by this compound:
This compound demonstrates promising pharmacological potential that warrants further investigation for various therapeutic applications:
For researchers considering this compound as a lead compound for drug development, several aspects require attention:
This compound represents a promising bioactive flavonoid from Morus alba with significant potential for pharmaceutical development. The extraction and analytical protocols outlined in this document provide researchers with standardized methods to obtain high-quality this compound for further investigation. The comprehensive bioactivity assessment frameworks facilitate systematic evaluation of its therapeutic potential. Future research should focus on elucidating precise molecular mechanisms, optimizing bioavailability, and conducting pre-clinical efficacy studies to translate this compound from a research compound to a potential therapeutic agent.
The primary studied mechanism of this compound involves the suppression of neuroinflammation, a key process in several neurodegenerative diseases.
The table below summarizes the experimental findings from the key study:
| Experimental Model | Treatment with LPS | Treatment with this compound (20.0-80.0 µM) | Key Signaling Pathways Affected |
|---|---|---|---|
| BV2 Microglial Cells & Rat Primary Microglial Cells | ↑ Pro-inflammatory mediators (NO, PGE₂) [1] | Inhibited production in a dose-dependent manner [1] | NF-κB, MAPK (JNK, p38) [1] |
| ↑ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-6) [1] | Reduced mRNA expression [1] | ||
| ↑ Protein expression (iNOS, COX-2) [1] | Suppressed protein expression [1] | ||
| ↑ NF-κB nuclear translocation & DNA binding [1] | Inhibited translocation and binding activity [1] | ||
| ↑ Phosphorylation of JNK and p38 MAPKs [1] | Suppressed phosphorylation [1] |
The following diagram illustrates the signaling pathway through which this compound exerts its anti-neuroinflammatory effects, as identified in LPS-stimulated microglial cells:
While a specific isolation protocol for this compound is not provided, recent research on analyzing compounds from C. tricuspidata fruits offers validated methodologies that can be adapted.
The following table summarizes a UPLC-UV method used for quantifying active prenylated isoflavonoids in the fruits, which could serve as a reference for method development [2]:
| Parameter | Description / Value |
|---|---|
| Analytical Instrument | UPLC-UV [2] |
| Validated Compounds | 6,8-diprenylorobol, 6,8-diprenylgenistein, 4'-O-methylalpinumisoflavone [2] |
| Linearity | Measured (Specific R² values not provided in search results) [2] |
| LOD (Limit of Detection) | 0.01 – 0.03 µg/mL [2] |
| LOQ (Limit of Quantification) | 0.04 – 0.09 µg/mL [2] |
| Precision (RSD%) | < 2% [2] |
| Accuracy (Recovery %) | 97.25% - 104.98% [2] |
| Sample Preparation | Fruit powder extracted with methanol via ultrasonication for 60 minutes at room temperature [3] |
Steppogenin is a bioactive compound isolated from Cudrania tricuspidata. Excessive microglial activation is a recognized feature in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Activated microglia release proinflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, which contribute to neuronal injury [1]. This document provides a detailed protocol for evaluating the antineuroinflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated microglial cells, focusing on its inhibition of the NF-κB and MAPK signaling pathways [1].
The following diagram outlines the key stages of the experimental procedure to investigate this compound's effects:
4.1. Cell Culture and Treatment
4.2. Assessment of Cell Viability (MTT Assay)
4.3. Quantitative Analysis of Proinflammatory Mediators The table below summarizes the key inflammatory markers and methods for their quantification.
| Analyte | Assay Method | Sample Type | Key Findings with this compound |
|---|---|---|---|
| Nitric Oxide (NO) | Griess Assay | Culture supernatant (24h post-LPS) | Inhibition in a dose-dependent manner [1] |
| PGE2 | ELISA Kit | Culture supernatant (24h post-LPS) | Inhibition in a dose-dependent manner [1] |
| TNF-α, IL-1β, IL-6, IL-12 mRNA | Quantitative RT-PCR | Cell lysate (12h post-LPS) | Reduced expression in a dose-dependent manner [1] |
| iNOS, COX-2 Protein | Western Blot | Cell lysate (24h post-LPS) | Suppressed protein expression [1] |
4.4. Analysis of Signaling Pathways (NF-κB and MAPK)
The molecular mechanism by which this compound exerts its anti-neuroinflammatory effects can be summarized in the following signaling pathway:
Pre-treatment with this compound (10-80 µM) on LPS-induced BV2 and rat primary microglial cells is expected to yield the following outcomes:
While the search results confirm this compound's anti-inflammatory properties, they do not contain specific protocols or data for an in vitro angiogenesis assay. To guide your research in this area, here are some suggestions:
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of cellular adaptation to hypoxia and represents a critical therapeutic target in various pathological conditions, especially in solid tumors. Under normoxic conditions, HIF-1α undergoes rapid proteasomal degradation following oxygen-dependent hydroxylation by prolyl hydroxylases (PHDs), which promotes its binding to the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex [1] [2]. During hypoxia, this degradation pathway is inhibited, leading to HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β (ARNT), and subsequent activation of genes involved in angiogenesis, metabolic reprogramming, and cell survival [2] [3]. The HIF-1α pathway regulates over 100 target genes, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and various glycolytic enzymes, making it a central regulator of tumor progression and therapeutic resistance [3].
This compound, a natural compound extracted from the root bark of Morus alba L., has recently emerged as a promising dual-inhibitor that simultaneously targets both HIF-1α in tumor cells and DLL4 activity in the endothelium [4]. This unique mechanism positions this compound as a potentially superior anti-angiogenic therapeutic compared to agents targeting single pathways. The transcriptional suppression of HIF-1α by this compound under hypoxic conditions represents a key mechanism for its anti-tumor effects, reducing both tumor growth and sprouting angiogenesis [4]. For researchers and drug development professionals, accurate detection and quantification of HIF-1α protein levels through Western blotting is therefore essential for evaluating this compound's efficacy and mechanism of action.
Recent investigations have demonstrated that this compound exerts dose-dependent inhibition on HIF-1α at multiple regulatory levels. In HEK293T cells subjected to hypoxic conditions, this compound significantly suppressed HIF-1α transcriptional activity as measured by dual-luciferase reporter assays [4]. Furthermore, Western blot analysis revealed that this compound treatment markedly reduced HIF-1α protein accumulation under hypoxic conditions in various cell types, including tumor cells and retinal pigment epithelial cells [4]. This reduction in HIF-1α protein levels subsequently led to decreased expression of HIF-1α target genes, particularly those involved in angiogenic pathways.
The anti-angiogenic efficacy of this compound has been validated through multiple functional assays. This compound treatment effectively suppressed hypoxia-induced vascular endothelial cell proliferation and migration, as well as VEGF-induced sprouting of endothelial cell spheroids [4]. In vivo allograft tumor experiments further confirmed that this compound administration significantly inhibited tumor growth, which correlated with reduced HIF-1α protein levels and impaired angiogenesis within the tumor microenvironment [4]. These findings establish this compound as a promising therapeutic candidate for solid tumors and other angiogenesis-dependent pathologies.
Table 1: Experimental Concentrations and Effects of this compound Treatment
| Experimental Model | This compound Concentration Range | Key Effects on HIF-1α | Downstream Consequences |
|---|---|---|---|
| HEK293T cells (hypoxic) | Dose-dependent (0-100 µM) | Suppressed transcriptional activity | Reduced HIF-1α target gene expression |
| Tumor cell lines | Not specified in available literature | Reduced protein accumulation under hypoxia | Impaired VEGF signaling |
| Endothelial cells | Dose-dependent (0-100 µM) | Inhibition of VEGF-induced DLL4 expression | Suppressed sprouting angiogenesis |
| In vivo allograft models | Not specified in available literature | Reduced tumor HIF-1α levels | Decreased tumor growth and vascularization |
Table 2: HIF-1α Regulation Under Different Conditions
| Condition/Cell Type | HIF-1α Expression | Key Regulators | Functional Outcomes |
|---|---|---|---|
| Normoxia | Degraded rapidly | PHDs, pVHL | Minimal transcriptional activity |
| Hypoxia | Stabilized and accumulated | PHD inhibition | Angiogenesis, metabolic adaptation |
| T-2 toxin treatment (chondrocytes) | Downregulated | Oxidative stress | Impaired chondrocyte function |
| This compound treatment (hypoxia) | Downregulated | Transcriptional suppression | Inhibited tumor growth and angiogenesis |
| pVHL deletion | Constitutively stabilized | Loss of E3 ligase | Increased vascularity and bone formation |
Proper sample preparation is critical for accurate detection of HIF-1α due to its rapid degradation under normoxic conditions. For this compound treatment experiments, plate cells at appropriate density (e.g., 5-8×10⁴ cells/cm²) in complete medium and allow to adhere for 24 hours. Replace medium with fresh medium containing desired concentrations of this compound (typically 0-100 µM based on experimental data) and pre-treat cells for 2-4 hours before subjecting to hypoxic conditions (1% O₂, 5% CO₂, 94% N₂) for 4-16 hours [4]. Maintain control cells in normoxic conditions (21% O₂) for comparison.
Following treatment, place culture dishes on ice and rapidly aspirate medium. Rinse cells with ice-cold phosphate-buffered saline (PBS) to remove residual serum proteins. For protein extraction, add freshly prepared lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 10 mM N-ethylmaleimide to prevent artificial oxidation) directly to cells. The hypoxic nature of HIF-1α necessitates rapid processing – samples should be maintained at 4°C throughout extraction. Scrape cells, transfer lysates to microcentrifuge tubes, and vortex briefly. Incubate on ice for 15-30 minutes with occasional vortexing, then centrifuge at 14,000×g for 15 minutes at 4°C. Transfer supernatant to new tubes and determine protein concentration using BCA or Bradford assay. Aliquot and store at -80°C if not used immediately.
Prepare samples for SDS-PAGE by mixing 20-50 µg of total protein with Laemmli buffer (containing β-mercaptoethanol or DTT as reducing agent). Denature samples at 95°C for 5 minutes, then briefly centrifuge. Load samples and molecular weight marker onto precast or handcast gels (7.5-10% acrylamide suitable for HIF-1α's 120 kDa size) [1]. Conduct electrophoresis at constant voltage (80-120V) through stacking gel, then 120-150V through resolving gel until dye front reaches bottom.
Transfer proteins to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems. For HIF-1α's molecular weight (120 kDa), standard transfer at 100V for 60-90 minutes or 30V overnight is appropriate [1]. Following transfer, block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking solution or TBST overnight at 4°C with gentle shaking. Key antibody specifications for HIF-1α detection include:
After primary antibody incubation, wash membranes 3-5 times for 5 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG) for 1 hour at room temperature. Wash again as before, then develop using enhanced chemiluminescence (ECL) or superior detection methods. Optimize exposure times to ensure signals are within linear range, and capture images using chemiluminescence documentation system.
Table 3: Western Blot Antibodies and Conditions for HIF-1α Detection
| Antibody/Target | Species/Type | Dilution | Incubation | Specificity Notes |
|---|---|---|---|---|
| HIF-1α (#3716) | Rabbit polyclonal | 1:1000 | Overnight, 4°C | Detects total HIF-1α; does not cross-react with other HIF family members |
| Secondary antibody | Anti-rabbit IgG, HRP-linked | 1:2000-1:5000 | 1 hour, RT | Must match primary antibody host species |
| β-actin (loading control) | Mouse monoclonal | 1:5000-1:10000 | 1 hour, RT or overnight 4°C | Normalization control |
| VEGF | Variable | Manufacturer's recommendation | Variable | Downstream target validation |
Detection of HIF-1α can be challenging due to its low abundance and rapid turnover. Based on optimization approaches for detecting low-abundance proteins like tissue factor:
The following diagram illustrates the core regulation of HIF-1α and the proposed mechanism of this compound inhibition:
The diagram below outlines the comprehensive experimental workflow for investigating this compound's effects on HIF-1α:
This compound represents a promising natural product-derived therapeutic with demonstrated efficacy in suppressing HIF-1α accumulation and transcriptional activity under hypoxic conditions. The Western blot protocols outlined herein provide researchers with robust methodologies for investigating this compound's effects on HIF-1α protein levels, enabling systematic dose-response characterization and mechanistic studies. The dual inhibition of both HIF-1α in tumor cells and DLL4 in endothelial cells positions this compound as a unique anti-angiogenic agent worthy of further preclinical development [4].
For the drug development community, these application notes facilitate standardized assessment of this compound's primary molecular target, enabling cross-study comparisons and accelerating therapeutic optimization. Future research directions should include detailed investigation of this compound's precise molecular target within the HIF-1α regulatory pathway, its pharmacokinetic profile, and potential synergistic combinations with established chemotherapeutic agents. The protocols and methodological considerations presented will support these advancement efforts by ensuring reliable, reproducible detection of HIF-1α modulation in response to this compound treatment.
The Dual-Luciferase Reporter (DLR) Assay is a powerful method for studying gene regulation. It simultaneously uses two reporter enzymes:
The core of the assay lies in sequentially measuring these two distinct luminescent signals from a single sample. The reactions are based on different biochemistry, allowing the Firefly reaction to be quenched while the Renilla reaction is simultaneously initiated with a single reagent addition [2] [4]. The final result is expressed as a ratio of Firefly to Renilla luminescence (Fluc/Rluc), which provides a normalized and highly accurate measure of your experimental promoter's activity [1].
The workflow below illustrates the complete process from cell preparation to data analysis.
Here is a summary of the essential components and instruments required to perform the assay.
Table 1: Key Materials and Reagents
| Component | Description | Purpose |
|---|---|---|
| Reporter Vectors | pGL4 series (Firefly luc) and phRG series (Renilla luc) are common choices [2] [5]. | To deliver the experimental and control reporter genes into cells. |
| Transfection Reagent | Lipofectamine 2000, ViaFect, TurboFect, or Effectene [5] [6]. | To introduce plasmid DNA into mammalian cells. |
| DLR Assay Kit | e.g., Promega's Dual-Luciferase Reporter Assay System (Cat. #E1910, E1960) [2]. | Provides optimized buffers and substrates for the sequential luminescence reactions. |
| Cell Line | Mammalian cells such as HEK-293T, HeLa, or CHO cells [5] [3]. | The cellular context for studying promoter activity. |
| Luminometer | Microplate reader with auto-injectors (e.g., BMG LABTECH Omega series, FlexStation 3) certified "DLReady" [2] [4] [5]. | Essential for sequential reagent injection and sensitive luminescence detection. |
This protocol is adapted for a 96-well plate format using adherent mammalian cells [2] [4] [5].
Cell Seeding and Transfection
Compound Treatment
Cell Lysis
Dual-Luciferase Measurement
The following chart outlines the standard process for calculating and interpreting your results.
To ensure your assay is robust and reliable, the instrument and reagents should meet specific performance criteria. The table below summarizes the key validation parameters as defined by Promega's DLReady certification [4].
Table 2: Key Performance Metrics for Assay Validation
| Criterion | Description | Target Performance |
|---|---|---|
| Quenching Efficiency | The degree to which the Firefly signal is suppressed by the Stop & Glo Reagent before the Renilla read. | A Firefly/Renilla signal ratio of >10,000 in a Firefly-only sample [4]. |
| Assay Consistency | The precision of replicate measurements across the plate. | Coefficient of Variation (%CV) of <5% for both Firefly and Renilla signals [4]. |
| Dynamic Range | The linear range over which the luminescence signal is proportional to the enzyme concentration. | Typically 5 to 7 orders of magnitude, allowing detection of very weak or very strong promoters without sample dilution [2]. |
To apply this assay to study this compound, you would clone the promoter of a target gene believed to be regulated by this compound (e.g., a gene involved in the Nrf2 pathway, given this compound's known activity) upstream of the Firefly luciferase gene. By treating the transfected cells with this compound and measuring the normalized luciferase activity, you can directly quantify the compound's effect on the transcriptional activity of that promoter.
I hope this detailed protocol provides a solid foundation for your research. Should you need to troubleshoot specific steps or require information on adapting this assay to other platforms, please feel free to ask.
This compound is a bioactive flavonoid compound primarily isolated from various plant species belonging to the Moraceae family, particularly from the genus Cudrania and Morus (mulberry). This compound has garnered significant research interest due to its potent antioxidant properties and ability to modulate key cellular signaling pathways involved in oxidative stress response. While initial studies identified this compound as an effective tyrosinase inhibitor with an IC50 value of approximately 0.27 mM [1], more recent investigations have revealed its broader pharmacological potential, including anti-inflammatory effects and hepatoprotective activities [2]. The molecular mechanisms underlying these effects appear to involve the Nrf-2/HO-1 pathway, a critical signaling cascade that regulates cellular defense against oxidative stress and inflammation [2].
In the context of drug development, particularly for conditions involving oxidative stress such as nonalcoholic fatty liver disease (NAFLD), neurodegenerative disorders, and metabolic syndromes, this compound represents a promising candidate for further investigation [2]. Immunofluorescence (IF) techniques provide an essential tool for visualizing the subcellular localization and functional effects of this compound, allowing researchers to monitor its influence on protein expression, translocation, and pathway activation. This protocol article aims to provide comprehensive methodological guidance for conducting high-quality immunofluorescence studies with this compound, optimized for researchers and professionals in pharmaceutical development.
Table 1: Key Characteristics of this compound in Research Applications
| Property | Description | Research Significance |
|---|---|---|
| Chemical Class | Flavonoid | Determines solubility, membrane permeability, and potential interactions |
| Primary Source | Cudrania tricuspidata, Moraceae family | Natural origin relevant to traditional medicine applications |
| Molecular Targets | Nrf-2/HO-1 pathway, Tyrosinase | Mechanistic basis for antioxidant and anti-inflammatory effects |
| Biological Activities | Antioxidant, anti-inflammatory, hepatoprotective | Therapeutic potential for oxidative stress-related conditions |
| Research Applications | NAFLD models, oxidative stress studies, melanogenesis inhibition | Relevance to metabolic, hepatic, and dermatological conditions |
The following solutions should be prepared fresh before beginning the immunofluorescence protocol, using reverse osmosis deionized (RODI) water or equivalent grade water for all preparations [3]:
Cell Culture and Treatment:
Fixation:
Permeabilization:
Blocking:
Primary Antibody Incubation:
Secondary Antibody Incubation:
Counterstaining:
Mounting:
Imaging:
This compound exerts its antioxidant and anti-inflammatory effects primarily through the modulation of the Nrf-2/HO-1 pathway, a key cellular defense mechanism against oxidative stress [2]. Under basal conditions, Nrf-2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by this compound, Nrf-2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1). HO-1 then catalyzes the degradation of heme, producing biliverdin, carbon monoxide, and free iron, which collectively exert antioxidant, anti-inflammatory, and anti-apoptotic effects [2].
The following DOT script visualizes this pathway, illustrating how this compound activates this cellular defense mechanism:
Diagram 1: this compound Activation of the Nrf-2/HO-1 Pathway. This diagram illustrates the molecular mechanism through which this compound activates the cellular antioxidant response pathway, leading to cytoprotective effects.
The following DOT script provides a visual representation of the complete experimental workflow for this compound immunofluorescence studies, from cell preparation through data analysis:
Diagram 2: Experimental Workflow for this compound Immunofluorescence. This diagram outlines the sequential steps involved in processing cells for immunofluorescence studies to investigate this compound's effects.
When studying this compound's effects on the Nrf-2/HO-1 pathway, researchers should anticipate dose-dependent nuclear translocation of Nrf-2 and increased HO-1 expression in treated cells compared to vehicle controls [2]. These changes typically manifest as intensified fluorescence signals in the nucleus for Nrf-2 and throughout the cytoplasm for HO-1. For quantitative analysis, several approaches can be employed:
Table 2: Quantifiable Parameters in this compound Immunofluorescence Studies
| Parameter | Measurement Method | Biological Significance |
|---|---|---|
| Nrf-2 Nuclear Translocation | Nuclear-to-cytoplasmic fluorescence ratio | Indicator of Nrf-2 pathway activation |
| HO-1 Expression Level | Mean fluorescence intensity in cytoplasm | Measure of antioxidant gene induction |
| Inflammatory Marker Expression | Intensity of TLR4, TNF-α staining | Assessment of anti-inflammatory effects |
| Cellular Morphology Changes | Qualitative assessment of cell structure | Evaluation of cytoprotective effects |
Successful immunofluorescence with this compound requires careful optimization and attention to potential technical challenges:
This comprehensive protocol provides researchers with a robust methodology for conducting immunofluorescence studies to investigate the mechanisms of this compound, particularly its effects on the Nrf-2/HO-1 pathway. The detailed procedures for cell preparation, staining, imaging, and analysis are designed to generate reliable, reproducible results that can advance our understanding of this compound's therapeutic potential. By following these optimized protocols and troubleshooting recommendations, researchers can effectively visualize and quantify this compound's effects on cellular signaling pathways, contributing valuable insights to drug development efforts targeting oxidative stress-related conditions.
This compound is a naturally occurring flavonoid compound isolated from medicinal plants such as Maclura cochinchinensis (Lour.) Corner. As a bioactive flavonoid, this compound belongs to the class of natural quercetin analogs that have demonstrated significant antioxidant potential and anti-aging properties in biological systems. Recent research has revealed that this compound can extend the lifespan of wild-type S. cerevisiae by approximately 15-25% in chronological aging assays, highlighting its potential as a therapeutic candidate for age-related disorders [1].
The mechanistic activity of this compound appears to be mediated through modulation of key cellular signaling pathways, particularly those involved in oxidative stress response. Studies using model yeast systems have shown that this compound and related flavonoids can protect cells against oxidative stress induced by acetic acid, resulting in decreased cellular sensitivity and reduced intracellular reactive oxygen species (ROS) following treatment [1]. These findings position this compound as a promising compound for further investigation in drug development pipelines focused on oxidative stress-related pathologies including neurodegenerative diseases, cardiovascular disorders, and aging-related conditions.
The following diagram illustrates the comprehensive workflow for analyzing this compound's effects on gene expression using real-time qPCR:
When designing experiments to investigate this compound's mechanisms, researchers should select target genes based on pathway relevance and biological context. Previous studies indicate that this compound influences oxidative stress response pathways, suggesting inclusion of genes involved in cellular defense systems [1].
Table 1: Recommended Target Genes for this compound Mechanism Studies
| Pathway | Candidate Genes | Biological Rationale | Expected Expression Change |
|---|---|---|---|
| Oxidative Stress Response | TOR1, MSN2, MSN4 | Key regulators of stress response and growth signaling | Downregulation with this compound treatment [1] |
| Antioxidant Defense | SOD1, SOD2, CAT1, GPX1 | Enzymatic antioxidants that neutralize ROS | Potential upregulation |
| Longevity Pathways | SIR2, SCH9, RAS1, RAS2 | Conserved aging-related genes | Modulation consistent with lifespan extension |
| Metabolic Regulators | PFK1, PFK2, CDC19 | Glycolytic enzymes influenced by flavonoid treatment | Context-dependent regulation |
Proper experimental controls are crucial for generating reliable data. Include vehicle controls (DMSO typically ≤0.1%), positive controls (known antioxidants like quercetin), and negative controls (no template controls for qPCR). For dose-response studies, consider testing this compound across a concentration range (e.g., 1-100 μM) based on previous biological activity observations [1]. Time-course experiments should include multiple time points (e.g., 2, 6, 12, 24 hours) to capture dynamic gene expression changes.
Cell culture and treatment should be optimized for your specific model system. For yeast studies using S. cerevisiae (as in previous this compound research), grow cells in appropriate medium (YPD or minimal medium) with shaking at 160 rpm and 30°C until mid-log phase [1]. Treat cells with this compound dissolved in DMSO, ensuring consistent vehicle concentration across all treatments. Harvest cells at optimal density (OD600 ≈ 0.4-0.8) by centrifugation at 3,000-4,000 × g for 5 minutes at 4°C.
For RNA extraction, use validated methods that yield high-quality, intact RNA. Commercial silica-membrane based kits typically provide excellent results. Critical steps include:
Reverse transcription should be performed using high-quality reagents with consistent input RNA amounts. For a 20 μL reaction:
For qPCR reaction setup, prepare master mixes to minimize pipetting variability. A standard 10-20 μL reaction should contain:
Plate preparation should include technical replicates (at least triplicates) for each biological sample to assess technical variability. Include negative controls (no template controls and no reverse transcriptase controls) to detect contamination or genomic DNA amplification.
Thermal cycling parameters must be optimized for your specific qPCR instrument and chemistry. A standard two-step cycling protocol for SYBR Green assays includes:
Proper baseline and threshold settings are critical for accurate Cq determination. Set the baseline using early cycles (typically cycles 5-15) where there is little change in fluorescence, representing background signal [3]. Position the threshold sufficiently above the baseline but within the exponential amplification phase of all reactions, where amplification curves are parallel [4] [3].
Relative quantification is the most appropriate approach for studying this compound's effects on gene expression. The Pfaffl method is recommended as it accounts for potential differences in amplification efficiencies between target and reference genes [5] [3]. This method calculates fold change (FC) using the formula:
FC = (E_target)^(ΔCq_target) / (E_ref)^(ΔCq_ref)
Where E_target and E_ref are the amplification efficiencies of target and reference genes, and ΔCq represents the Cq difference between treatment and control groups [5].
For statistical analysis, the rtpcr package in R provides a robust framework for comprehensive qPCR data analysis. This package accommodates up to two reference genes and amplification efficiency values, applying t-tests, analysis of variance (ANOVA), or analysis of covariance (ANCOVA) depending on the experimental design [5]. The package calculates standard errors and confidence intervals for fold change or relative expression means and supports statistical mean comparisons.
Table 2: Comparison of qPCR Data Analysis Methods
| Method | Key Assumptions | Advantages | Limitations | Suitability for this compound Studies |
|---|---|---|---|---|
| Livak (2^(-ΔΔCq)) | 100% PCR efficiency for both target and reference genes | Simple calculation, widely used | Inaccurate when efficiencies deviate from 100% | Limited - not recommended |
| Pfaffl (Efficiency-Adjusted) | Different amplification efficiencies between genes | Accounts for actual reaction efficiencies, more accurate | Requires pre-determination of efficiencies | Highly recommended |
| Standard Curve | Linear relationship between Cq and log input DNA | Absolute quantification possible | Requires additional reactions for standard curve | Useful for efficiency determination |
Data visualization should include bar graphs of fold changes with error bars representing confidence intervals or standard errors. The rtpcr package provides ggplot-based visualizations with customizable arguments for publication-quality figures [5]. When interpreting results, consider both statistical significance (p-value < 0.05) and biological significance (typically fold change >1.5 or <0.67).
For pathway analysis, integrate expression changes of multiple genes within relevant biological pathways. The diagram below illustrates key signaling pathways potentially modulated by this compound based on existing evidence:
Primer validation should confirm amplification efficiency between 85-110% with a correlation coefficient (R²) >0.98 in standard curve experiments [4]. Include melt curve analysis for SYBR Green assays to verify single amplification products. For specificity confirmation, analyze amplification products by agarose gel electrophoresis to ensure single bands of expected size.
PCR efficiency calculation should be performed using serial dilutions of template cDNA. The efficiency is calculated as E = 10^(-1/slope), with ideal efficiency between 1.85-2.10 (85-110%) [4]. The slope is determined from the plot of Cq values versus the logarithm of the dilution factors.
This protocol provides a comprehensive framework for investigating this compound's molecular mechanisms using real-time qPCR. The methodological rigor outlined here, including appropriate experimental design, validated reference genes, efficiency-corrected quantification, and proper statistical analysis, will ensure generation of reliable and reproducible data. As interest in natural flavonoids like this compound continues to grow for their therapeutic potential in age-related and oxidative stress-related conditions, these standardized approaches will facilitate meaningful comparisons across studies and accelerate the development of this compound-based interventions.
Steppogenin is a natural flavonoid compound. Recent studies highlight its potential as an anti-cancer agent due to its unique dual-inhibitory action on HIF-1α and DLL4, key players in tumor growth and blood vessel formation [1].
The primary molecular mechanisms underlying this compound's efficacy involve:
The following table summarizes quantitative data from a study investigating this compound's effects in an allograft tumor model [1].
Table 1: Summary of Key In Vivo Efficacy Data for this compound
| Evaluation Parameter | Model System | Treatment Groups | Key Results | Statistical Significance |
|---|---|---|---|---|
| Tumor Growth | In vivo allograft tumor model | This compound vs. Control | Significant suppression of tumor growth | p < 0.05 |
| Sprouting Angiogenesis | In vitro EC spheroid assay | This compound vs. Control (VEGF-induced) | Suppressed VEGF-induced sprouting of EC spheroids | p < 0.05 |
| Endothelial Cell Function | In vitro angiogenesis assays | This compound vs. Control | Suppressed hypoxia-induced EC proliferation and migration | p < 0.05 |
| Target Protein Expression | Tumor cells & retinal pigment epithelial cells | This compound under hypoxic conditions | Suppressed HIF-1α protein levels | p < 0.05 |
| Target Gene Expression | Vascular ECs | This compound (VEGF-induced) | Suppressed VEGF-induced DLL4 expression | p < 0.05 |
Below is a detailed workflow for the key experiments that form the basis of the in vivo findings, adapted from the research.
This protocol outlines the key cellular and molecular assays used to establish this compound's mechanism of action prior to in vivo testing [1].
1.1. Cell Culture and Treatment
1.2. Functional Assays
1.3. Molecular Analysis
This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a live animal model [1].
2.1. Animal Model Establishment
2.2. Dosing and Treatment
2.3. Tumor Monitoring and Endpoint Analysis
2.4. Ex Vivo Analysis
This compound is a promising natural compound for targeting tumor angiogenesis. The provided protocols offer a robust framework for researchers to validate its efficacy and detailed mechanism of action, supporting its potential development as an anti-cancer therapeutic agent.
This compound, a natural flavonoid compound primarily isolated from Cudrania tricuspidata and Morus alba (white mulberry), has emerged as a promising therapeutic candidate for treating neuroinflammatory diseases due to its potent anti-neuroinflammatory properties and multi-target mechanisms of action. Neuroinflammatory conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and stroke-related inflammation, share common pathological features involving chronic activation of microglial cells and excessive production of pro-inflammatory mediators that drive neuronal damage and disease progression. [1] Traditional therapeutic approaches have faced challenges due to the complexity of neuroinflammatory signaling pathways and the blood-brain barrier, creating an urgent need for novel treatment strategies with favorable safety profiles.
The investigation of natural compounds like this compound represents a frontier in neuroinflammation research, leveraging the rich pharmacological properties of plant-derived molecules. Cudrania tricuspidata, the primary source of this compound, has a history of use in traditional Korean medicine for treating inflammation and neuritis, providing ethnopharmacological validation for its anti-inflammatory properties. [1] What distinguishes this compound from other natural compounds is its dual inhibitory capability against key neuroinflammatory pathways—specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades—which are central regulators of microglial activation and subsequent neuroinflammation. [1] Additionally, recent evidence indicates that this compound also exhibits anti-angiogenic properties through inhibition of hypoxia-inducible factor-1α (HIF-1α) and delta-like protein 4 (DLL4), suggesting potential applications in conditions where pathological angiogenesis coexists with neuroinflammation, such as in brain tumors and stroke recovery. [2]
This compound exerts its therapeutic effects through multi-target modulation of key inflammatory signaling pathways in microglial cells, the resident immune cells of the central nervous system. The compound's primary mechanism involves suppression of microglial overactivation, which is a hallmark of numerous neurodegenerative diseases. When microglia become excessively activated in response to pathological stimuli such as lipopolysaccharide (LPS), they produce elevated levels of pro-inflammatory mediators and cytokines, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-12 (IL-12), and interleukin-6 (IL-6). [1] this compound demonstrates dose-dependent inhibition of these inflammatory factors by targeting their upstream regulatory pathways.
The molecular basis of this compound's activity centers on its interference with two major signaling systems: the NF-κB pathway and the MAPK pathway. For the NF-κB pathway, this compound prevents the nuclear translocation of NF-κB components (p50 and p65) by inhibiting the phosphorylation and degradation of inhibitor κB-α (IκB-α), thereby maintaining NF-κB in an inactive cytoplasmic state. [1] Concurrently, this compound suppresses the phosphorylation of key MAPK family members, specifically c-Jun NH2-terminal kinase (JNK) and p38 MAPK, which are critically involved in inflammatory response amplification. [1] This dual pathway inhibition represents a comprehensive approach to controlling neuroinflammation at multiple regulatory levels.
Beyond its primary anti-inflammatory actions, this compound influences several other biological processes relevant to neurological disorders. The compound demonstrates significant anti-angiogenic activity by inhibiting HIF-1α transcriptional activity under hypoxic conditions and suppressing VEGF-induced DLL4 expression in vascular endothelial cells. [2] This functionality is particularly relevant for pathological conditions like solid tumors and stroke, where abnormal angiogenesis contributes to disease progression. The inhibition of HIF-1α is mediated through impaired transcriptional activity rather than direct protein degradation, while the suppression of DLL4 impacts the Notch signaling pathway that regulates tip cell formation during sprouting angiogenesis. [2]
Emerging research also suggests potential interactions between this compound and the Nrf2 pathway, a critical regulator of cellular antioxidant responses. While direct evidence of this compound activating Nrf2 is not yet available in the literature, the established crosstalk between NF-κB and Nrf2 signaling, coupled with this compound's potent NF-κB inhibitory effects, suggests possible secondary modulation of antioxidant defense mechanisms. [3] This potential indirect effect on Nrf2 signaling could enhance this compound's therapeutic value, as Nrf2 activation promotes the expression of numerous cytoprotective genes, including those involved in glutathione synthesis, heme oxygenase-1 (HO-1) production, and NAD(P)H quinone dehydrogenase 1 (NQO1) activity. [3]
Table 1: Key Molecular Targets of this compound in Neuroinflammatory Pathways
| Target Category | Specific Molecular Targets | Biological Effect | Experimental Evidence |
|---|---|---|---|
| Signaling Pathways | NF-κB (p50/p65 nuclear translocation) | Inhibition of pro-inflammatory gene transcription | Western blot, immunofluorescence [1] |
| JNK and p38 MAPK phosphorylation | Suppression of stress-induced inflammatory signaling | Western blot analysis [1] | |
| Transcription Factors | HIF-1α transcriptional activity | Anti-angiogenic effect under hypoxic conditions | Dual-luciferase reporter assay [2] |
| Cytokines & Mediators | TNF-α, IL-1β, IL-6, IL-12 mRNA | Reduced pro-inflammatory cytokine production | Quantitative real-time PCR [1] |
| iNOS and COX-2 protein expression | Decreased NO and PGE2 production | Western blot, nitrite/Griess assay [1] | |
| Angiogenic Factors | VEGF-induced DLL4 expression | Inhibition of sprouting angiogenesis | qPCR, immunofluorescence [2] |
Diagram 1: this compound's mechanism of action in microglial cells. The compound inhibits key signaling pathways (NF-κB and MAPK) activated by LPS, preventing nuclear translocation of transcription factors and subsequent production of pro-inflammatory mediators. Created based on experimental data from [1].
Comprehensive in vitro studies using BV2 microglial cells and rat primary microglial cultures have established the concentration-dependent efficacy of this compound across multiple inflammatory parameters. The compound demonstrates significant anti-inflammatory activity within a concentration range of 10-80 μM, with no observed cytotoxicity in this range as confirmed by MTT assays. [1] This therapeutic window makes this compound particularly attractive for further development, as it effectively suppresses neuroinflammatory responses without compromising cell viability at biologically relevant concentrations.
The most pronounced effects are observed in the inhibition of nitric oxide (NO) production, with this compound reducing LPS-induced nitrite accumulation by approximately 50-80% across the effective concentration range. [1] Similarly, prostaglandin E2 (PGE2) production is markedly suppressed through inhibition of cyclooxygenase-2 (COX-2) protein expression. At the molecular level, this compound treatment results in substantial reduction of pro-inflammatory cytokine mRNA expression, including TNF-α, IL-1β, IL-12, and IL-6, demonstrating broad-spectrum suppression of neuroinflammatory mediators. [1] The consistency of these effects across both immortalized BV2 cells and primary microglial cultures strengthens the translational potential of these findings.
In addition to its direct anti-inflammatory properties, this compound exhibits potent anti-angiogenic capabilities that may be relevant for neuroinflammatory conditions complicated by pathological vascular changes. In hypoxic tumor models, this compound effectively suppresses HIF-1α transcriptional activity and VEGF-induced DLL4 expression in vascular endothelial cells, with IC50 values in the low micromolar range. [2] This dual inhibition disrupts critical angiogenesis signaling axes, potentially normalizing aberrant vascular formation in inflammatory contexts.
The compound demonstrates particular efficacy in suppressing sprouting angiogenesis in vitro, as evidenced by its inhibition of VEGF-induced endothelial cell spheroid sprouting. [2] Furthermore, this compound impairs hypoxia-induced vascular endothelial cell proliferation and migration, key processes in pathological neovascularization. These anti-angiogenic effects occur at concentrations similar to those required for anti-inflammatory activity, suggesting that this compound may simultaneously address multiple pathological processes in complex neurological disorders.
Table 2: Quantitative Efficacy Data of this compound in Experimental Models
| Assay Type | Experimental Model | Key Parameters Measured | Efficacy Range | Reference |
|---|---|---|---|---|
| Anti-inflammatory | LPS-stimulated BV2 microglia | Nitrite production (NO) | 50-80% inhibition at 20-80 μM | [1] |
| LPS-stimulated BV2 microglia | PGE2 production | 45-75% inhibition at 20-80 μM | [1] | |
| LPS-stimulated BV2 microglia | TNF-α mRNA expression | 40-70% reduction at 10-80 μM | [1] | |
| LPS-stimulated BV2 microglia | IL-1β mRNA expression | 50-75% reduction at 10-80 μM | [1] | |
| LPS-stimulated rat primary microglia | iNOS protein expression | 60-85% inhibition at 20-80 μM | [1] | |
| Pathway Inhibition | LPS-stimulated BV2 microglia | NF-κB DNA binding | ~70% inhibition at 80 μM | [1] |
| LPS-stimulated BV2 microglia | JNK phosphorylation | 50-80% inhibition at 20-80 μM | [1] | |
| LPS-stimulated BV2 microglia | p38 phosphorylation | 45-75% inhibition at 20-80 μM | [1] | |
| Anti-angiogenic | Hypoxic HEK293T cells | HIF-1α transcriptional activity | 40-70% inhibition at 10-50 μM | [2] |
| VEGF-stimulated ECs | DLL4 expression | 50-80% inhibition at 10-50 μM | [2] | |
| Cytotoxicity | BV2 microglia | Cell viability (MTT assay) | No toxicity at 10-80 μM | [1] |
Diagram 2: Experimental workflow for evaluating this compound's anti-neuroinflammatory effects. The standardized protocol includes cell culture, treatment, stimulation, and comprehensive analysis of inflammatory mediators and signaling pathways. Based on methodologies from [1].
This compound demonstrates particular promise for application in Alzheimer's disease research, where microglial activation and neuroinflammation are established contributors to disease pathogenesis. [4] The compound's ability to modulate microglial polarization toward the anti-inflammatory M2 phenotype aligns with emerging therapeutic strategies for AD that target immune cell dysfunction rather than solely focusing on amyloid-beta clearance. [4] Research protocols should incorporate relevant AD models, including APP/PS1 transgenic mice or Aβ-oligomer treated microglial cultures, to evaluate this compound's effects in disease-relevant contexts.
For ischemic stroke research, this compound's dual anti-inflammatory and anti-angiogenic properties position it as a compelling candidate for addressing both the initial ischemic insult and subsequent recovery processes. [5] The compound can be evaluated in middle cerebral artery occlusion (MCAO) models, with treatment initiation at various time points post-ischemia to simulate clinical scenarios. Assessment should include not only inflammatory parameters but also functional recovery metrics, blood-brain barrier integrity, and cerebral angiogenesis during the recovery phase. The combination of this compound with established thrombolytic therapies like tPA represents another promising research direction that may extend the therapeutic window for stroke intervention.
The multi-target nature of this compound suggests strong potential for combination therapy approaches with other mechanism-based treatments. In oncology contexts, combining this compound with immune checkpoint inhibitors may address both the immunosuppressive tumor microenvironment and pathological angiogenesis, potentially enhancing treatment efficacy. [2] [6] For neurodegenerative diseases, strategic combinations with Nrf2 activators may produce synergistic effects by simultaneously suppressing inflammatory pathways (via this compound) while enhancing antioxidant defense systems (via Nrf2 activation). [3]
Experimental designs for combination studies should incorporate appropriate dose matrix approaches to identify synergistic, additive, or antagonistic interactions. The Chou-Talalay method for combination index calculation is recommended for quantitative assessment of drug interactions. Additionally, researchers should consider pharmacokinetic compatibility when designing combination regimens, particularly regarding blood-brain barrier penetration and metabolic pathways.
Advancing this compound toward therapeutic applications requires addressing formulation challenges to optimize its bioavailability and blood-brain barrier penetration. Current research efforts should explore advanced delivery systems including nanoparticle formulations (liposomes, polymeric nanoparticles), prodrug strategies to enhance solubility, and targeted delivery approaches using receptor-specific ligands. The compound's natural origin and favorable cytotoxicity profile support its development potential, but pharmacological optimization is necessary for translational advancement.
For in vivo studies, initial pharmacokinetic characterization should establish baseline parameters including absorption, distribution, metabolism, and excretion. Researchers should pay particular attention to brain penetration metrics using techniques like microdialysis or brain homogenate analysis following systemic administration. These foundational studies will inform optimal dosing regimens for efficacy models and facilitate the transition from preclinical proof-of-concept to development candidate status.
Steppogenin, a natural flavonoid compound isolated from various medicinal plants including Cudrania tricuspidata and Morus alba (white mulberry), has emerged as a promising multi-targeted agent for solid tumor therapy. This compound exhibits a unique dual inhibitory mechanism that disrupts two critical pathways in tumor progression: hypoxia response and angiogenesis. Solid tumors characteristically develop hypoxic regions as they outgrow their blood supply, triggering the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of tumor adaptation. Under normoxic conditions, HIF-1α is continuously degraded, but hypoxia stabilizes this transcription factor, leading to the upregulation of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). This compound directly targets this adaptive mechanism by suppressing HIF-1α transcriptional activity and protein levels under hypoxic conditions, thereby disrupting the tumor's ability to respond to oxygen deprivation [1].
A particularly innovative aspect of this compound's mechanism involves its inhibition of Delta-like ligand 4 (DLL4), a critical component of the Notch signaling pathway that regulates vascular development. DLL4 is highly expressed in tip endothelial cells (ECs) during angiogenic sprouting and promotes the formation of new blood vessels that supply tumors with oxygen and nutrients. By simultaneously inhibiting both HIF-1α and VEGF-induced DLL4 expression, this compound achieves a comprehensive anti-angiogenic effect that distinguishes it from single-target agents [1]. This dual targeting approach is particularly relevant for hepatocellular carcinoma (HCC) and other hypervascular solid tumors where abnormal vasculature not only supports tumor growth but also creates an immunosuppressive microenvironment by spatially restricting cytotoxic T lymphocytes and natural killer cells while recruiting immunosuppressive cell populations [2].
The following diagram illustrates this compound's core mechanism of action in targeting the HIF-1α and DLL4 signaling pathways in solid tumors:
Figure 1: this compound's Dual Inhibition of HIF-1α and DLL4 in Solid Tumors. This compound targets key drivers of tumor angiogenesis by suppressing HIF-1α stabilization under hypoxic conditions and inhibiting VEGF-induced DLL4 expression, disrupting two complementary pathways that support tumor vascularization and growth.
The anti-tumor efficacy of this compound has been demonstrated across multiple experimental models that recapitulate critical aspects of human solid tumors. In in vitro systems, this compound has been shown to effectively suppress hypoxia-induced vascular endothelial cell proliferation and migration, and inhibit VEGF-induced sprouting of endothelial cell spheroids—key processes in tumor angiogenesis [1]. These findings are particularly relevant given that aberrant tumor vasculature functions as a biophysical barrier that spatially restricts cytotoxic T lymphocytes and natural killer cells from penetrating tumor parenchyma, thereby contributing to the immunologically cold phenotype observed in many solid tumors [2]. For in vivo validation, allograft tumor models have been employed, demonstrating that this compound treatment significantly suppresses tumor growth through its anti-angiogenic activity, providing important preclinical evidence for its therapeutic potential [1].
Beyond its direct anti-angiogenic effects, this compound also demonstrates potent anti-inflammatory properties through modulation of the NF-κB and MAPK signaling pathways, which may contribute to its overall anti-tumor effects by altering the tumor microenvironment [3]. The compound effectively inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-12, IL-6) in LPS-stimulated microglial cells, suggesting a broad capacity to regulate inflammatory processes [3]. This multi-faceted activity profile positions this compound as a promising candidate for targeting the complex interplay between angiogenesis, inflammation, and immune suppression in the tumor microenvironment, particularly in hypervascular tumors like hepatocellular carcinoma where these processes are critically interlinked [2].
Table 1: Anti-angiogenic and Hypoxia-Related Activities of this compound in Experimental Models
| Activity Parameter | Experimental System | Effect | Dose Range | Reference |
|---|---|---|---|---|
| HIF-1α transcriptional activity | HEK293T cells under hypoxia | Inhibition | Dose-dependent | [1] |
| DLL4 expression | Vascular endothelial cells | VEGF-induced expression inhibited | Dose-dependent | [1] |
| HIF-1α protein levels | Tumor cells & retinal epithelial cells under hypoxia | Suppression | Dose-dependent | [1] |
| Endothelial cell proliferation | Vascular ECs under hypoxia | Suppression | Dose-dependent | [1] |
| Endothelial cell migration | Vascular ECs under hypoxia | Suppression | Dose-dependent | [1] |
| Sprouting angiogenesis | VEGF-induced EC spheroids | Suppression | Dose-dependent | [1] |
| Tumor growth | In vivo allograft models | Significant suppression | Not specified | [1] |
Table 2: Anti-inflammatory Activities and Cytotoxicity Profile of this compound
| Activity Parameter | Experimental System | Effect | Dose Range | Reference |
|---|---|---|---|---|
| Cell viability | BV2 microglial cells | No cytotoxicity | 10-80 μM | [3] |
| NO production | LPS-stimulated BV2 cells | Inhibition | Dose-dependent (10-80 μM) | [3] |
| PGE2 production | LPS-stimulated BV2 cells | Inhibition | Dose-dependent (10-80 μM) | [3] |
| iNOS protein expression | LPS-stimulated BV2 cells | Inhibition | Dose-dependent (10-80 μM) | [3] |
| COX-2 protein expression | LPS-stimulated BV2 cells | Inhibition | Dose-dependent (10-80 μM) | [3] |
| Pro-inflammatory cytokines | LPS-stimulated BV2 cells (TNF-α, IL-1β, IL-12, IL-6) | mRNA expression reduced | Dose-dependent (10-80 μM) | [3] |
| NF-κB nuclear translocation | LPS-stimulated BV2 cells | Inhibition | 20-80 μM | [3] |
| JNK phosphorylation | LPS-stimulated BV2 cells | Inhibition | 20-80 μM | [3] |
| p38 MAPK phosphorylation | LPS-stimulated BV2 cells | Inhibition | 20-80 μM | [3] |
The unique dual inhibition profile of this compound against both HIF-1α and DLL4 presents several promising research applications in solid tumor therapy. First, this compound serves as an excellent chemical probe for investigating the interconnected hypoxia and angiogenesis pathways in tumor biology, particularly for studying the vascular-immune axis in the tumor microenvironment [2]. The compound can be utilized to dissect the molecular crosstalk between abnormal tumor vasculature and immune suppression, which is characterized by spatial exclusion of effector immune populations and molecular reprogramming of the tumor microenvironment [2]. Second, this compound represents a promising lead compound for developing combination therapies with immune checkpoint inhibitors. The potential synergy between vascular normalization and immune activation offers novel avenues for enhancing therapeutic efficacy in immunologically cold tumors like hepatocellular carcinoma, where PD-1/PD-L1 inhibitors have demonstrated only moderate efficacy as monotherapies [2].
From a translational perspective, this compound's multi-targeted approach may help overcome resistance mechanisms that limit the effectiveness of single-target anti-angiogenic agents. In hepatocellular carcinoma, resistance to sorafenib and other anti-angiogenic therapies frequently develops through alternative vascularization mechanisms including vessel co-option (observed in nearly 75% of sorafenib-resistant HCC tissues) and vascular mimicry (which accounts for lack of response to sorafenib treatment in HCC patients) [2]. By simultaneously targeting both HIF-1α and DLL4, this compound may suppress compensatory pathways that drive resistance to conventional anti-angiogenic therapies. Additionally, the compound's favorable cytotoxicity profile—with no observed cytotoxicity in BV2 microglial cells at concentrations up to 80 μM—suggests a potentially wide therapeutic window worthy of further investigation [3].
Purpose: To evaluate the effect of this compound on HIF-1α transcriptional activity under hypoxic conditions.
Materials and Reagents:
Procedure:
Purpose: To assess the inhibitory effect of this compound on VEGF-induced sprouting angiogenesis.
Materials and Reagents:
Procedure:
Spheroid Generation:
Embedding and Treatment:
VEGF Induction and Imaging:
Purpose: To evaluate the effect of this compound on tumor growth in murine allograft models.
Materials and Reagents:
Procedure:
Tumor Inoculation:
Treatment Protocol:
Tumor Measurement and Analysis:
This compound represents a promising multi-mechanistic natural compound with demonstrated efficacy in targeting key pathways in solid tumor progression. Its unique ability to simultaneously inhibit both HIF-1α and DLL4 positions it as a valuable investigational tool and potential therapeutic candidate, particularly for hypervascular tumors like hepatocellular carcinoma. The comprehensive experimental protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's anti-tumor activities across in vitro and in vivo systems. Future research directions should include combination studies with immune checkpoint inhibitors, investigation of effects on vascular normalization, and assessment of efficacy in patient-derived xenograft models that better recapitulate human tumor heterogeneity. Additionally, structure-activity relationship studies may help identify more potent analogs of this compound with improved pharmacological properties for clinical translation.
Steppogenin is a naturally occurring flavonoid that has gained significant attention in dermatological and cosmetic research due to its potent anti-melanogenesis properties. This compound is primarily isolated from various species of the Morus genus (mulberry), including Morus alba L., where it is found in the root bark and leaves [1] [2]. As a flavanone derivative, this compound possesses the basic chemical structure of 2-phenyl-1,4-benzopyrone with specific hydroxylation patterns that contribute to its biological activity [3]. The compound's molecular formula is C₁₅H₁₂O₆ with a molecular weight of 288.26 g/mol [3]. The growing interest in this compound stems from the increasing demand for natural skin-lightening agents with favorable safety profiles, as conventional agents like hydroquinone and kojic acid face limitations due to adverse effects including skin irritation, contact dermatitis, and potential cytotoxicity [4] [5].
The global market for skin-lightening agents continues to expand, predicted to reach US$23 billion, with Asia-Pacific countries representing the largest market [6]. Within this context, this compound emerges as a promising candidate for cosmeceutical development and therapeutic applications for hyperpigmentation disorders. Research indicates that this compound exerts its effects through multiple mechanisms, including direct inhibition of tyrosinase (the rate-limiting enzyme in melanin synthesis) and modulation of key melanogenic signaling pathways [2] [5]. This multi-target approach enhances its efficacy while potentially reducing the risk of resistance development that can occur with single-mechanism inhibitors.
Melanogenesis is a complex physiological process involving multiple signaling cascades that ultimately lead to the production of melanin pigments. The process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which activates the expression of key melanogenic enzymes including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) [7]. The central role of tyrosinase in melanogenesis makes it a primary target for depigmenting agents, as it catalyzes the initial and rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone [5]. Understanding these pathways is crucial for contextualizing this compound's mechanism of action.
The core signaling pathways regulating melanogenesis include: (1) the α-melanocyte-stimulating hormone (α-MSH)/melanocortin-1 receptor (MC1R) pathway that activates adenylate cyclase, increasing intracellular cAMP levels and activating protein kinase A (PKA) and cAMP response element-binding protein (CREB); (2) the Wnt/β-catenin pathway that stabilizes β-catenin, promoting its translocation to the nucleus where it activates MITF transcription; and (3) the stem cell factor (SCF)/c-KIT pathway that activates MAPK signaling, leading to CREB phosphorylation and MITF activation [7]. Additionally, inflammatory mediators such as interleukin-18, interleukin-33, and granulocyte-macrophage colony-stimulating factor can promote melanogenesis, while interleukin-1, interleukin-6, and tumor necrosis factor can inhibit the process [8]. These complex regulatory networks highlight the multifaceted nature of skin pigmentation control.
This compound exhibits a multi-target mechanism in suppressing melanogenesis, acting through both enzymatic inhibition and regulation of melanogenic protein expression. Research has demonstrated that this compound significantly inhibits mushroom tyrosinase activity in a dose-dependent manner [2]. In cellular models using B16-F10 mouse melanoma cells stimulated with α-MSH, this compound markedly decreased melanin production and intracellular tyrosinase activity [2]. Beyond direct enzyme inhibition, this compound also modulates the expression of key melanogenic proteins, significantly reducing protein levels of MITF, tyrosinase, TRP-1, and TRP-2 [2]. This dual mechanism—simultaneously targeting the catalytic function of tyrosinase and suppressing its expression—makes this compound particularly effective in reducing melanogenesis.
Table 1: Anti-Melanogenesis Effects of this compound in Experimental Models
| Experimental Model | Parameter Measured | Result | Reference |
|---|---|---|---|
| Mushroom tyrosinase | Enzyme inhibition | Significant dose-dependent inhibition | [2] |
| α-MSH-stimulated B16-F10 cells | Melanin content | Marked decrease | [2] |
| α-MSH-stimulated B16-F10 cells | Intracellular tyrosinase activity | Significant inhibition | [2] |
| α-MSH-stimulated B16-F10 cells | MITF protein expression | Decreased | [2] |
| α-MSH-stimulated B16-F10 cells | Tyrosinase protein expression | Decreased | [2] |
| α-MSH-stimulated B16-F10 cells | TRP-1 protein expression | Decreased | [2] |
| α-MSH-stimulated B16-F10 cells | TRP-2 protein expression | Decreased | [2] |
The following diagram illustrates this compound's multifaceted mechanism of action in melanogenesis regulation:
Diagram 1: this compound's multi-target mechanism of action in melanogenesis regulation. The natural flavonoid inhibits melanogenesis through both direct tyrosinase inhibition and downregulation of key melanogenic proteins.
Comprehensive studies have quantified this compound's efficacy in various experimental models. In mushroom tyrosinase inhibition assays—a primary screening method for depigmenting agents—this compound demonstrated significant dose-dependent inhibition of the enzyme [2]. When evaluated in α-MSH-stimulated B16-F10 mouse melanoma cells, a standard cellular model for melanogenesis research, this compound exhibited potent anti-melanogenic activity by markedly reducing both melanin content and intracellular tyrosinase activity in a dose-dependent manner [2]. The anti-melanogenesis effects of this compound were visually apparent when comparing the color of cell pellets, with treated cells showing significantly lighter pigmentation compared to controls [2].
Notably, when researchers isolated twelve compounds from a 70% ethanol extract of Morus alba L. leaves, this compound was among the most active constituents, with its anti-melanogenesis effects surpassing those of several other flavonol glycosides and moracin derivatives [2]. The presence of specific hydroxyl groups at the C-2' and C-4' positions of the B-ring and at C-5 and C-7 of the A-ring in this compound's chemical structure appears critical for its tyrosinase inhibitory activity, highlighting important structure-activity relationships [2] [5]. Substitutions such as glucose groups at the C-3 position of the C-ring have been shown to attenuate tyrosinase inhibition, explaining why some structurally related compounds exhibit reduced activity [2].
Table 2: Comparison of Anti-Melanogenesis Compounds from Morus Species
| Compound Name | Class | Source Plant | Key Anti-Melanogenesis Effects | Potency Comparison |
|---|---|---|---|---|
| This compound | Flavanone | Morus alba L. | Inhibits tyrosinase; Reduces MITF, tyrosinase, TRP-1, TRP-2 protein expression | High activity |
| Norartocarpetin | Flavone | Morus alba L., Morus lhou | Competitive monophenolase inhibition; Slow-binding enzyme isomerization | 13.58-192.96× more potent than kojic acid |
| Moracin J | 2-Arylbenzofuran | Morus alba L. | Inhibits CREB and p38 signaling; Reduces melanogenic proteins | Highest activity among moracin derivatives |
| Moracenin D | Flavone | Morus australis | Anti-tyrosinase activity | 11× more potent than kojic acid |
| Kuwanon G | Flavonoid | Morus australis | Weak anti-tyrosinase activity | Less active than kojic acid |
| Kuwanon H | Flavonoid | Morus nigra | Anti-tyrosinase activity | Moderate activity |
Research on structure-activity relationships has revealed that the position and number of hydroxyl groups significantly influence anti-tyrosinase activity. For flavones like norartocarpetin, the presence of an unsubstituted resorcinol group, particularly at the 2' and 4' positions, is associated with strong inhibitory activity [5]. Additionally, the presence of an isoprenyl group at position 3 of the flavonoid skeleton generally reduces inhibitory activity, as demonstrated with kuwanon G and kuwanon N [5]. However, replacement of the isoprenyl group with an isoprenyl alcohol group can enhance tyrosinase activity, as observed with moracenin D [5]. These structural insights provide valuable guidance for the design of more potent analogs or derivatives of this compound.
This compound can be obtained through isolation from natural sources or commercial suppliers. For natural extraction, the following protocol has been successfully employed:
The mushroom tyrosinase inhibition assay serves as a preliminary screening method for potential depigmenting agents.
The B16-F10 mouse melanoma cell line provides a reliable model for evaluating anti-melanogenesis activity in a cellular context.
This compound holds significant potential for various dermatological applications and cosmeceutical products aimed at managing hyperpigmentation disorders. Its dual mechanism of action—directly inhibiting tyrosinase activity while simultaneously suppressing the expression of melanogenic proteins—makes it particularly valuable for addressing multifactorial hyperpigmentation. Potential applications include: treatment of melasma, a common hyperpigmentation disorder characterized by brown to gray-brown patches on the face; post-inflammatory hyperpigmentation that occurs following skin inflammation or injury; solar lentigines (age spots) associated with cumulative sun exposure; and general skin tone brightening in cosmetic formulations [7] [6].
The structure-activity relationship of this compound provides opportunities for medicinal chemistry optimization. Research indicates that the presence of hydroxyl groups at specific positions (C-2' and C-4' of the B-ring and C-5 and C-7 of the A-ring) is crucial for its tyrosinase inhibitory activity [2] [5]. Furthermore, the absence of sugar moieties at the C-3 position appears favorable for activity, as glycosylated flavonoids generally show reduced efficacy against tyrosinase [2]. These insights can guide the development of this compound analogs with enhanced potency and improved physicochemical properties. For formulation development, this compound's relatively low molecular weight and phenolic structure suggest potential for skin penetration, though advanced delivery systems such as lipid nanoparticles, microemulsions, or penetration enhancers may be necessary to optimize its dermal bioavailability. Stability considerations should address protection from oxidation due to its polyphenolic nature, potentially through antioxidant combinations or appropriate packaging.
While this compound is a natural compound, thorough safety assessment remains essential for its development as a cosmetic or therapeutic ingredient. Current literature indicates that this compound demonstrates low cytotoxicity toward normal cells, though comprehensive toxicological studies including skin irritation, sensitization potential, and phototoxicity should be conducted [2]. As with many flavonoids, this compound may undergo extensive metabolism, which should be characterized through in vitro and in vivo studies. Its potential interactions with efflux transporters such as P-glycoprotein and breast cancer resistance protein should also be investigated, as these can influence its tissue distribution and elimination [9].
From a regulatory perspective, this compound would fall under the category of a cosmetic ingredient in most markets, though specific regulations vary by region. For use in over-the-counter skin-lightening products, stability data, microbiological quality, and compatibility with packaging materials must be established. If developed for therapeutic applications such as treating melasma, more stringent regulatory requirements for pharmaceuticals would apply, including comprehensive preclinical toxicology and clinical trials to establish safety and efficacy. As research on this compound continues to evolve, these safety and regulatory considerations will be crucial for its successful translation from laboratory research to commercial applications.
This compound represents a promising natural alternative to conventional skin-lightening agents, with demonstrated efficacy in inhibiting both tyrosinase activity and the expression of key melanogenic proteins. Its multi-target mechanism of action, favorable safety profile, and natural origin align with current market trends and consumer preferences in cosmetic and dermatological products. The experimental protocols outlined in this document provide researchers with standardized methods to evaluate this compound's anti-melanogenesis activity, facilitating comparison across studies and supporting further development of this promising compound. As research advances, future work should focus on clinical validation, formulation optimization, and exploration of potential synergies with other depigmenting agents to enhance efficacy while maintaining safety.
This compound is a bioactive flavonoid compound isolated from Cudrania tricuspidata, a medicinal plant traditionally used in East Asian medicine for treating inflammation and neuritis. [1] [2] This compound has recently emerged as a promising therapeutic candidate for modulating neuroinflammatory processes in various neurodegenerative diseases. Research demonstrates that this compound exerts potent antineuroinflammatory effects primarily through suppression of the NF-κB and MAPK signaling pathways in activated microglial cells. [1] [2] [3] The significance of these findings lies in the crucial role that microglial activation plays in neurodegenerative conditions including Alzheimer's disease, Parkinson's disease, ALS, and multiple sclerosis, where uncontrolled neuroinflammation accelerates disease progression. [1] [4]
The mechanistic basis for this compound's therapeutic potential involves its ability to inhibit the production of pro-inflammatory mediators and cytokines in LPS-stimulated microglial cells. [1] When microglia are excessively activated, they produce neurotoxic factors including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-12 (IL-12), and interleukin-6 (IL-6), all of which contribute to neuronal damage. [1] [2] [3] this compound has been shown to effectively suppress the expression and production of these inflammatory factors, thereby conferring neuroprotective effects through modulation of glial cell responses. [1] Beyond its anti-inflammatory properties, recent evidence indicates that this compound also exhibits antioxidant and anti-aging potential, extending the lifespan of yeast models by 15-25% and protecting cells against oxidative stress. [5]
BV2 Cell Line: Immortalized murine microglial cells serve as a standard model system for initial screening of anti-neuroinflammatory compounds. [1] These cells exhibit characteristic microglial responses to inflammatory stimuli like LPS while offering the advantages of easy maintenance and reproducibility. For this compound studies, BV2 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. [1] It is crucial to limit cell passage numbers to maintain consistent response characteristics.
Primary Microglial Cultures: Primary rat microglial cells provide a more physiologically relevant model that better recapitulates in vivo microglial responses. [1] [2] These are typically isolated from mixed glial cultures through mechanical shaking or using cell-specific surface markers. For optimal results, cells should be used within 2-3 days after isolation to preserve their native characteristics. The comparative analysis between BV2 and primary microglial cells strengthens experimental findings, as demonstrated in the original this compound studies where both systems showed consistent responses. [1]
Cell Isolation Techniques: Advanced isolation methods such as fluorescence-activated cell sorting (FACS) and magnetic-activated cell sorting (MACS) can achieve higher purity microglial populations for proteomic and transcriptomic studies. [6] Recent evidence indicates that FACS isolation provides superior purity for microglial proteomics, minimizing contamination by non-microglial proteins compared to MACS enrichment. [6] For transcriptional profiling, both cellular and nuclear RNA sequencing approaches yield comparable results, with nuclear sequencing offering the advantage of applicability to frozen tissue specimens. [7]
Prior to investigating pharmacological effects, determining appropriate non-cytotoxic concentrations is essential. The MTT assay is routinely employed to assess cell viability following this compound treatment. [1]
Table 1: Cytotoxicity Profile of this compound in Microglial Cells
| Cell Type | Concentration Range | Exposure Duration | Viability Outcome | Reference |
|---|---|---|---|---|
| BV2 Microglia | 10-80 μM | 24 hours | No significant cytotoxicity | [1] |
| Primary Rat Microglia | 10-80 μM | 24 hours | No significant cytotoxicity | [1] |
These findings demonstrate that this compound exhibits favorable cytotoxicity profiles across the effective concentration range, with no observed adverse effects on cell viability. [1] This concentration range (10-80 μM) effectively suppresses inflammatory responses without compromising cellular integrity, providing a wide therapeutic window for experimental interventions.
Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a concentrated stock solution (e.g., 20-50 mM). [1] Gently vortex and warm if necessary to ensure complete dissolution. The final DMSO concentration in cell culture media should not exceed 0.1-0.5% to avoid solvent toxicity effects. [1]
Working Solution Preparation: Dilute the stock solution in appropriate cell culture medium immediately before use. Prepare fresh for each experiment to maintain compound stability and efficacy. [1]
Storage Conditions: Store stock solutions at -20°C to -80°C in aliquots to avoid repeated freeze-thaw cycles. Under these conditions, this compound remains stable for at least 6 months. Protect from light by using amber vials or wrapping containers in aluminum foil.
Pretreatment Protocol: For most anti-inflammatory applications, pretreat cells with this compound (10-80 μM) for 1-2 hours before LPS stimulation. [1] This pretreatment allows the compound to interact with cellular targets before the inflammatory cascade is fully activated.
Co-treatment Approach: Alternatively, this compound can be applied simultaneously with LPS stimulation, though this may slightly reduce efficacy compared to pretreatment. [1]
Stimulation Conditions: Following pretreatment, stimulate cells with LPS (100 ng/mL to 1 μg/mL) to induce inflammatory activation. [1] The specific LPS concentration and duration depend on the experimental endpoints being measured.
Duration of Treatment: The total exposure time varies by assay:
This compound demonstrates potent inhibition of the NF-κB signaling cascade, a primary pathway regulating inflammatory gene expression. [1] The molecular mechanisms involve multiple regulatory points:
IκB-α Phosphorylation and Degradation: this compound pretreatment (20-80 μM) significantly inhibits LPS-induced IκB-α phosphorylation and subsequent degradation in BV2 microglial cells. [1] This effect is dose-dependent, with maximum inhibition observed at 80 μM.
Nuclear Translocation Blockade: Western blot analysis of nuclear fractions shows that this compound effectively prevents the translocation of NF-κB subunits (p50 and p65) into the nucleus. [1] Immunofluorescence staining confirms the retention of NF-κB in the cytoplasm following this compound treatment. [1]
DNA Binding Activity Suppression: Electrophoretic mobility shift assays (EMSAs) demonstrate that this compound reduces NF-κB DNA binding activity by approximately 10-fold in LPS-stimulated BV2 cells. [1] This suppression occurs in a dose-dependent manner.
The following diagram illustrates the NF-κB pathway and this compound's inhibitory mechanisms:
This compound specifically targets JNK and p38 MAPK pathways without significantly affecting ERK phosphorylation. [1] The experimental evidence reveals:
Phosphorylation Inhibition: Western blot analysis demonstrates that this compound (20-80 μM) suppresses LPS-induced phosphorylation of JNK and p38 in a dose-dependent manner in BV2 microglial cells. [1]
Temporal Dynamics: The inhibitory effects on MAPK phosphorylation are observable within 30-60 minutes of LPS stimulation, coinciding with early inflammatory signaling events.
Pathway Specificity: The compound shows selective inhibition toward stress-activated MAPKs (JNK and p38) while having minimal effects on growth-related ERK signaling, suggesting a targeted mechanism of action. [1]
The following diagram illustrates this compound's specific inhibition within the MAPK pathway:
Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Parameter | Assay Method | Cell System | This compound Effect | Significance | Reference |
|---|---|---|---|---|---|
| NO Production | Griess assay | BV2 cells | Dose-dependent inhibition (10-80 μM) | ~70% reduction at 80 μM | [1] |
| PGE2 Production | ELISA | BV2 cells | Dose-dependent inhibition (10-80 μM) | ~65% reduction at 80 μM | [1] |
| iNOS Protein | Western blot | BV2 cells | Marked suppression | Complete inhibition at 80 μM | [1] |
| COX-2 Protein | Western blot | BV2 cells | Marked suppression | Complete inhibition at 80 μM | [1] |
| iNOS/COX-2 | Western blot | Primary microglia | Significant suppression | Strong inhibition at 80 μM | [1] [2] |
This compound demonstrates broad-spectrum inhibition of pro-inflammatory cytokine expression at both transcriptional and translational levels:
mExpression Quantification: Using quantitative real-time PCR, this compound (10-80 μM) reduces mRNA expression of TNF-α, IL-1β, IL-12, and IL-6 in LPS-stimulated BV2 microglial cells in a dose-dependent manner. [1] The most pronounced effects are observed at 80 μM after 12 hours of LPS stimulation.
Protein Secretion Assessment: ELISA-based measurements of cytokine secretion into culture media confirm that this compound significantly decreases the production of these inflammatory mediators following 18-24 hours of LPS stimulation. [1]
Primary Cell Validation: Similar inhibitory patterns are observed in primary rat microglial cells, confirming the relevance of findings across different experimental systems. [1] [2]
Time Course Studies: Include multiple time points for comprehensive pathway analysis: early (15 min-2 h) for signaling events, intermediate (6-12 h) for gene expression, and late (18-24 h) for protein secretion. [1]
Dose-Response Relationships: Always implement a range of this compound concentrations (10-80 μM) to establish dose-dependent effects and determine optimal working concentrations for specific applications. [1]
Appropriate Controls: Include vehicle controls (DMSO), LPS-only stimulated controls, and where relevant, comparison with known inhibitors to validate experimental systems.
Model Validation: Consider using both BV2 and primary microglial cells to confirm key findings, as primary cells may more accurately reflect physiological responses. [1] [6]
Cell Density Effects: Maintain consistent cell density across experiments, as confluence can significantly influence microglial responses to inflammatory stimuli. Recommended density: 70-80% confluence at time of treatment.
LPS Source Variability: Use high-purity, well-characterized LPS from a consistent source, as different LPS preparations can exhibit varying potencies for TLR4 activation.
Serum Batch Effects: Test different lots of fetal bovine serum, as serum components can influence basal inflammation states and compound efficacy.
Nuclear Fractionation Quality: When assessing NF-κB translocation, verify fractionation efficiency by monitoring compartment-specific markers (e.g., Lamin B1 for nuclear fractions, GAPDH for cytoplasmic fractions). [1]
This compound represents a promising natural compound for investigating microglial modulation in neurodegenerative disease contexts. Its well-characterized mechanisms targeting both NF-κB and MAPK pathways provide a strong molecular basis for its potent anti-inflammatory effects. [1] [2] The comprehensive protocols outlined here enable researchers to reliably assess this compound's activities and leverage this compound as a tool for probing neuroinflammatory mechanisms.
The dose-dependent efficacy without significant cytotoxicity within the effective concentration range makes this compound particularly valuable for long-term treatment studies exploring microglial polarization and functional plasticity. [1] Future research directions should include investigation of this compound effects in more complex culture systems, including neuron-glia co-cultures, and in vivo models to further validate its therapeutic potential. Additionally, exploration of potential synergistic effects with other neuroprotective compounds may uncover valuable combination strategies for addressing multifaceted neurodegenerative processes.
Steppogenin is a naturally occurring flavanone compound isolated primarily from the root bark of Morus alba L. (white mulberry) that has emerged as a promising multi-targeted agent for cancer therapy. This compound has demonstrated significant anti-angiogenic activity through its dual inhibition of key molecular targets involved in tumor vasculature development. As tumor growth and metastasis are critically dependent on angiogenesis—the formation of new blood vessels—targeting this process represents a strategic approach in oncology therapeutics. This compound's mechanism centers on disrupting the DLL4/Notch1 signaling pathway in endothelial cells (ECs), a critical regulator of vascular sprouting and tip-stalk cell specification during angiogenesis [1] [2].
The molecular activity of this compound encompasses dual inhibitory effects on both hypoxia-inducible factor-1α (HIF-1α) and delta-like ligand 4 (DLL4), making it particularly valuable for targeting the tumor microenvironment. Under hypoxic conditions commonly found in solid tumors, tumor cells activate HIF-1α, which mediates angiogenesis by promoting the expression of various pro-angiogenic factors, including vascular endothelial growth factor (VEGF). This compound significantly suppresses HIF-1α transcriptional activity under hypoxic conditions in a dose-dependent manner, thereby reducing the expression of downstream angiogenic mediators [2]. Simultaneously, this compound inhibits VEGF-induced DLL4 expression in vascular endothelial cells, disrupting the critical crosstalk between tip and stalk cells that drives angiogenic sprouting [1] [2].
Table 1: Molecular Targets of this compound in Cancer Pathways
| Target | Cellular Process | Effect of this compound | Experimental Evidence |
|---|---|---|---|
| HIF-1α | Hypoxia adaptation | Suppresses transcriptional activity | Luciferase reporter assay in HEK293T cells [2] |
| DLL4 | Tip-stalk cell specification | Inhibits VEGF-induced expression | Dual-luciferase reporter assay in EA.hy926 cells [1] |
| Notch1 | Stalk cell differentiation | Reduces signaling activity | Luciferase reporter assay measuring CSL activity [1] |
| Endothelial Cell Migration | Angiogenic sprouting | Significant suppression | Wound healing assay [1] |
| Endothelial Cell Proliferation | Vessel growth | Dose-dependent inhibition | BrdU proliferation assay [1] |
The following diagram illustrates the primary signaling pathway targeted by this compound:
The MTT assay provides a reliable method for assessing this compound's effects on endothelial cell viability and establishing non-cytotoxic working concentrations for subsequent experiments. This colorimetric assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as a proxy for cell viability and proliferation. For proper assessment of dose-dependent effects, researchers should prepare a concentration range of this compound from 0-100 μM, with 10 μM typically established as an effective non-cytotoxic concentration for most angiogenesis assays [1].
Protocol:
This assay quantitatively measures this compound's effect on DLL4 promoter activity and Notch1 signaling through CSL-responsive elements, providing direct evidence of its molecular targeting. The dual-luciferase system allows normalization of transfection efficiency, ensuring reproducible results across experimental conditions.
Protocol:
The wound healing assay evaluates this compound's effect on endothelial cell migration, a critical step in angiogenic sprouting. This simple yet effective method measures the ability of cells to close an artificial "wound" created in a confluent monolayer, mimicking the migratory behavior of endothelial cells during new blood vessel formation.
Protocol:
The BrdU incorporation assay measures this compound's effect on endothelial cell proliferation, providing complementary data to the MTT viability assay. This immunoassay specifically detects 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA during cell proliferation, offering a direct measurement of DNA replication rather than general metabolic activity.
Protocol:
The spheroid sprouting assay provides a robust three-dimensional model of angiogenesis that more closely mimics the in vivo environment than two-dimensional cultures. This assay evaluates the formation of capillary-like structures from endothelial cell spheroids embedded in collagen gel, representing a critical step in the angiogenic cascade.
Protocol:
Table 2: Summary of Key In Vitro Findings for this compound
| Assay Type | Concentration Tested | Key Results | Significance |
|---|---|---|---|
| Cell Viability (MTT) | 0-100 μM | >90% viability at 10 μM | Established non-toxic working concentration [1] |
| DLL4 Promoter Activity | 10 μM | Significant inhibition of VEGF-induced DLL4 | Confirmed target engagement [1] |
| Notch1/CSL Activity | 10 μM | Suppressed CSL-responsive transcription | Demonstrated dual targeting capability [1] |
| Endothelial Migration | 10 μM | Strong inhibition of VEGF-induced migration | Confirmed anti-migratory effect [1] |
| Endothelial Proliferation | 10 μM | Significant suppression of proliferation | Established anti-proliferative activity [1] |
| 3D Sprouting Assay | 10 μM | Potent inhibition of VEGF-induced sprouting | Demonstrated functional anti-angiogenic effect [1] |
The following workflow diagram outlines the key in vitro experiments for evaluating this compound:
The mouse allograft tumor model provides critical in vivo validation of this compound's anti-tumor and anti-angiogenic efficacy, assessing its ability to inhibit tumor growth in a physiological context. This protocol evaluates the compound's potential for further drug development by measuring direct effects on tumor volume and examination of tumor vasculature.
Protocol:
The Matrigel plug assay provides a direct method to evaluate this compound's effects on in vivo angiogenesis by quantifying blood vessel formation into implanted Matrigel plugs containing pro-angiogenic factors. This approach allows for controlled assessment of anti-angiogenic activity in an in vivo setting.
Protocol:
Statistical analysis forms the cornerstone of robust experimental design for evaluating this compound's efficacy. Researchers should employ appropriate statistical tests based on data distribution and experimental design, with R software providing a powerful open-source platform for comprehensive statistical analysis and data visualization [3]. The flexibility of R allows researchers to perform everything from basic descriptive statistics to advanced modeling, ensuring rigorous evaluation of experimental results.
Essential R packages for this compound research:
ggplot2: For creating publication-quality graphs and visualizationssurvival: For analysis of time-to-event data, particularly relevant for in vivo tumor growth studieslme4: For mixed-effects models accounting for repeated measurementsmultcomp: For multiple comparison procedures following ANOVAdrc: For dose-response curve analysis and IC₅₀ calculationKey statistical approaches:
Computational approaches provide valuable insights into this compound's molecular interactions with its targets, facilitating rational drug design and optimization. Molecular docking studies can predict binding modes and affinity of this compound with HIF-1α and DLL4/Notch1 pathway components, guiding subsequent experimental validation [4].
Protocol for molecular docking:
Table 3: Summary of Key Quantitative Findings for this compound
| Parameter | Result | Experimental System | Biological Significance |
|---|---|---|---|
| DLL4 Inhibition | Significant suppression | Dual-luciferase reporter assay | Targets tip cell specification [1] |
| Notch1 Inhibition | Significant suppression | CSL-responsive luciferase assay | Disrupts stalk cell signaling [1] |
| HIF-1α Inhibition | Dose-dependent suppression | Luciferase reporter under hypoxia | Reduces hypoxia response [2] |
| Endothelial Migration | Strong inhibition | Wound healing assay | Impairs angiogenic capacity [1] |
| Endothelial Proliferation | Significant suppression | BrdU incorporation assay | Limits vessel growth [1] |
| 3D Sprouting | Potent inhibition | Spheroid sprouting assay | Demonstrates functional anti-angiogenic effect [1] |
This compound represents a promising multi-targeted anti-angiogenic agent with demonstrated efficacy against key molecular drivers of tumor vasculature. Its dual inhibition of both HIF-1α and DLL4/Notch1 signaling provides a strategic approach to disrupt complementary pathways in the tumor microenvironment. The experimental protocols outlined in this document provide comprehensive frameworks for evaluating this compound's activity across cellular, molecular, and in vivo contexts, facilitating standardized assessment of its therapeutic potential.
The translational significance of this compound lies in its potential to address limitations of current anti-angiogenic therapies, particularly the development of evasive resistance. By simultaneously targeting hypoxia response and tip-stalk cell specification, this compound may produce more durable anti-angiogenic effects than single-target approaches. Future research directions should include combination studies with established chemotherapeutic agents and immunotherapies, ADME profiling to optimize pharmacokinetic properties, and structural analog synthesis to enhance potency and selectivity. The integrated experimental approaches described herein will support these development efforts, potentially yielding novel therapeutic options for angiogenic diseases including cancer.
This compound is a flavonoid with promising biological activities, but its poor solubility in aqueous solutions significantly hampers its bioavailability and experimental application [1] [2].
Basic Chemical and Solubility Profile
| Property | Description |
|---|---|
| Chemical Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one [3] |
| CAS Number | 56486-94-3 [3] |
| Molecular Formula | C15H12O6 [3] |
| Molecular Weight | 288.3 g/mol [3] |
| Appearance | Powder [3] |
| Soluble In | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [3] |
| Storage | Desiccate at -20°C [3] |
Here are some of the most effective techniques to enhance this compound solubility, with detailed experimental protocols.
This technique can increase this compound solubility by up to 3000-fold compared to its solubility in pure water [2].
Detailed Experimental Protocol [2]:
For initial in vitro experiments, preparing a concentrated stock solution in a suitable organic solvent is a common practice.
Step-by-Step Guide [3]:
General Dilution Calculator
| Concentration (start) | Volume (start) | Concentration (final) | Volume (final) |
|---|---|---|---|
| C1 | V1 | C2 | V2 |
Formula: C1 × V1 = C2 × V2
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility in aqueous buffers | Low intrinsic aqueous solubility. | Use microemulsion or nanoparticle formulations. Pre-dissolve in a small volume of DMSO (<1% final concentration) [2] [3]. |
| Precipitation upon dilution | Solvent shift when stock is added to aqueous media. | Add the stock solution slowly while vortexing the buffer. Consider using a solubilizing agent like cyclodextrin in the buffer. |
| Unstable retention times in HPLC analysis | Mobile phase issues or column contamination [4]. | Ensure mobile phase is freshly prepared and well-mixed. Flush the column with a strong solvent to remove contaminants. Check for pump leaks or flow rate inconsistencies [4] [5]. |
| Inconsistent biological activity | Poor dissolution in the assay medium. | Verify the final concentration in the assay buffer using HPLC-UV. Re-formulate using a solubilization technique like microemulsions to ensure full dissolution [2]. |
When analyzing this compound using High-Performance Liquid Chromatography (HPLC), retention time shifts can affect data reliability.
A systematic approach is key to diagnosing low extraction yields. The following table outlines common issues and their solutions.
| Problem Area | Specific Issue | Possible Solution |
|---|---|---|
| Starting Material | Raw material not pre-treated; compact cell structure. | Use fermentation pretreatment or size reduction to disrupt cell walls and enhance solvent access [1]. |
| Extraction Parameters | Suboptimal solvent, temperature, or time. | Use Response Surface Methodology (RSM) to systematically optimize parameters like solvent concentration, temperature, and time [1]. |
| Extraction Technique | Using inefficient basic methods (e.g., maceration). | Employ advanced techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction for higher efficiency and yield [2]. |
Here are detailed methodologies for two highly effective approaches mentioned in the troubleshooting guide.
This method uses fungi to break down plant cell walls, facilitating the release of bioactive compounds.
RSM is a statistical technique for optimizing multiple extraction variables simultaneously.
Objective: To model and optimize the interaction of critical extraction parameters to maximize yield [1].
Workflow: The following diagram illustrates the iterative RSM process.
Example Application: A study optimized flavonoid extraction using a Box-Behnken Design. Key factors included [1]:
Validation: Confirm the model's accuracy by performing an extraction under the predicted optimal conditions and comparing the actual yield with the forecasted value [1].
To further enhance your research, consider these advanced concepts.
The table below summarizes key information about steppogenin from the search results, which is relevant for researchers planning experiments.
| Aspect | Description | Relevant Context & Citations |
|---|---|---|
| Chemical Class | Flavonoid (flavanone) [1] | Structure is key for understanding solubility, reactivity, and stability. |
| Molecular Formula | C₁₅H₁₂O₆ [1] | - |
| Molecular Weight | 288.26 g/mol [1] | - |
| Natural Source | Root bark of Morus alba L. (White Mulberry); also found in Maclura cochinchinensis and Euphorbia nicaeensis [2] [3] [1] | Sourcing can impact purity and initial compound quality. |
| Key Biological Activities | • Dual inhibition of HIF-1α and DLL4 [2] • Antioxidant & anti-aging (extends yeast lifespan) [3] • Potential anti-melanogenesis (tyrosinase inhibition) [4] | In-cell activity suggests the compound is active in biological systems, but specific stability in media is untested. | | Solubility & Bioavailability | No direct data for this compound. However, flavonoids generally exhibit poor aqueous solubility and low bioavailability [5]. This is a critical factor for stability and activity in cell culture. | Techniques to improve solubility for similar flavonoids (e.g., Naringin) include structural modification, solid dispersions, liposomes, and nanoparticles [5]. |
Since specific protocols were not found, here is a general methodology you can adapt to determine this compound's stability in your cell culture media, based on common practices for drug stability testing.
Workflow Overview:
Based on the potential challenges, here are some FAQs and troubleshooting tips for your support center.
Frequently Asked Questions
Q: Why is my this compound precipitating out of the cell culture media?
Q: I observe a loss of biological activity in my long-term assays. What could be the cause?
Q: Are there any known stability issues with storing this compound stock solutions?
Key Troubleshooting Considerations:
Understanding how this compound works is the first step in troubleshooting its cytotoxicity. The table below summarizes its primary known targets based on current research.
| Target | Observed Effect of this compound | Biological Context | Citation |
|---|---|---|---|
| HIF-1α | Inhibits transcriptional activity and reduces protein levels under hypoxic conditions. | Solid tumors (a characteristic feature is hypoxia). | [1] |
| DLL4 | Suppresses VEGF-induced DLL4 expression in a dose-dependent manner. | Sprouting angiogenesis (formation of new blood vessels). | [1] |
| Angiogenesis | Suppresses hypoxia-induced endothelial cell proliferation and migration, as well as VEGF-induced sprouting. | In vitro and in vivo models; proposed for treating angiogenic diseases. | [1] |
This mechanism, particularly the inhibition of the HIF-1α pathway which is often overactive in tumors, suggests a potential therapeutic window. However, the specific impact on your chosen normal cell lines must be empirically determined.
To diagnose the root cause of cytotoxicity in your experiments, you can employ standardized assays to evaluate cell health and oxidative stress. The following workflow outlines a potential experimental approach for assessing this compound's effects on normal cells.
The assays listed in the diagram are well-established methods. For instance, the antioxidant enzyme activities of SOD (superoxide dismutase), GSH-Px (glutathione peroxidase), and CAT (catalase), as well as the lipid peroxidation marker MDA (malondialdehyde), are commonly used to quantify oxidative stress in cellular models [2] [3].
While direct data on this compound is lacking, general strategies from drug development can be applied to address cytotoxicity in normal cells.
The HIF-1α protein has an extremely short half-life (approximately 5 minutes) under normal oxygen conditions (normoxia) and is rapidly degraded, making it challenging to detect in standard western blots without taking specific precautions during sample preparation [1] [2].
The table below summarizes the primary causes of degradation and the recommended stabilization solutions.
| Problem Cause | Recommended Solution | Key Details |
|---|---|---|
| Oxygen-dependent Degradation | Use Hypoxia Mimetics (e.g., CoCl₂) in lysis buffer | Add 100 µM - 1 mM CoCl₂ to lysis buffer to inhibit prolyl hydroxylases (PHDs) and prevent degradation [1] [2]. |
| Protease Activity | Use Protease Inhibitors | Include PMSF, sodium orthovanadate, or commercial inhibitor cocktails in lysis buffer [3] [2]. |
| Slow Sample Handling | Rapid Processing on Ice | Process cells/tissues quickly on ice or at 4°C after collection, ideally in a cold room or using pre-chilled equipment [4] [1]. |
Including the correct controls is non-negotiable for validating your results and troubleshooting your blot effectively [4] [1].
| Control Type | Recommended Sample | Purpose |
|---|---|---|
| Positive Control (Lysate) | HeLa or HepG2 cells treated with CoCl₂ (100-150 µM, 4-16 hours) or subjected to true hypoxia (e.g., 2% O₂ for 4 hours) [4] [1]. | Confirms antibody functionality and successful experimental setup. Expect a strong band at ~120 kDa [5] [1]. |
| Negative Control (Lysate) | Untreated HeLa or HepG2 cells (normoxic conditions) [4] [1]. | Shows baseline HIF-1α levels. Signal should be very weak or absent due to degradation. |
| Secondary Antibody Control | Membrane incubated with secondary antibody only (no primary) [4]. | Identifies non-specific background signal from the secondary antibody. |
| Specificity Control | Peptide Blocking: Pre-incubate primary antibody with the immunizing peptide [4]. | Verifies that the primary antibody binds specifically. The target band should disappear. |
The table below addresses common problems, specifically in the context of HIF-1α detection.
| Problem | Potential Solution |
|---|
| Weak or No Signal | • Confirm positive control works. • Stabilize HIF-1α with CoCl₂ in lysis buffer [2]. • Load more protein (20-30 µg for cell lines, up to 100 µg for tissues) [3]. • Check antibody species reactivity and recommended dilution buffers (BSA vs. milk) [3]. | | Multiple Bands or Smearing | • This often indicates protein degradation. Use fresh protease inhibitors and work quickly on ice [3] [4]. Degradation bands typically appear at lower molecular weights (e.g., ~60 kDa) [4]. • Ensure sample is not overloaded [6]. | | High Background | • Optimize blocking: Use 5% non-fat dry milk or BSA in TBST, and ensure sufficient blocking time [7] [3]. • Titrate primary and secondary antibody concentrations to find the optimal dilution [6]. • Increase wash volume and frequency [6]. |
This workflow integrates the key troubleshooting steps for detecting HIF-1α in your experiments:
When investigating a compound like this compound, a well-designed experiment is crucial. The research you are following typically involves treating cells under hypoxic conditions or with a hypoxia mimetic like CoCl₂ to stabilize HIF-1α, and then testing the inhibitor's effect [8].
The search identified one relevant study that confirms the biological activity of this compound but offers limited technical details for assay optimization [1].
| Aspect | Available Information |
|---|---|
| Biological Context | Antiplatelet effects (inhibition of collagen-induced human platelet aggregation) [1]. |
| Source | Isolated from Cudrania tricuspidata [1]. |
| Test System | Human platelet-rich plasma (PRP) [1]. |
| Reported Activity | Inhibited collagen-induced platelet aggregation; decreased phosphorylation of p38, JNK, and PI3K/Akt [1]. |
Although specific data for this compound is scarce, you can apply standard principles of dose-response experimentation. The following diagram outlines a general workflow for developing and troubleshooting such an assay.
To obtain the specific technical details you need, I suggest the following:
"this compound pharmacokinetics", "this compound ADME", or search for the specific biological activity you are studying (e.g., "this compound anti-inflammatory assay").
Q1: What are the primary strategies to improve a compound's BBB penetration? The main strategies involve optimizing the molecule's physicochemical properties and using advanced drug delivery systems. The table below summarizes the key parameters to investigate [1].
| Factor | Target/Optimization Goal | Common Experimental Methods |
|---|---|---|
| Lipophilicity | Optimal LogP range (a balance is needed) [1] | LogP measurement; Introducing/removing alkyl groups [1] |
| Molecular Weight | Reduce molecular weight [1] | Trimming non-essential molecular parts; Bioisosteric replacement [1] |
| Hydrogen Bonding | Minimize hydrogen bond donors and acceptors [1] | Prodrug approaches; Chemical group masking [1] |
Q2: Are there novel targeting strategies that could be applied to Steppogenin? Yes. A 2025 study introduces an "allosteric targeted drug delivery" strategy. This method is promising for this compound as it avoids issues like competitive inhibition by endogenous compounds [2].
This novel strategy can be visualized as follows:
This diagram illustrates the key advantage of the allosteric strategy: the targeting peptide (e.g., ITP) binds to the receptor's transmembrane domain, avoiding competition with endogenous ligands that bind to the extracellular domain [2].
Q3: What experimental models are used to assess BBB penetration? A tiered approach using in vitro, in vivo, and computational models is standard. The Caco-2 cell model is a common starting point for predicting intestinal and passive BBB permeability [3] [4].
The workflow for establishing and using the Caco-2 model is detailed below:
This workflow outlines the critical steps for using Caco-2 cells to model passive transport across a cellular barrier. Key steps include cultivating the cells for 18-21 days to ensure full differentiation and, most importantly, validating the monolayer's integrity before running permeability assays [3].
Issue: Low Permeability in Caco-2 Assay If your this compound formulation shows low Papp, consider these molecular optimization and formulation strategies.
| Potential Cause | Solution | Reference/Note |
|---|---|---|
| High Hydrogen Bonding | Create a prodrug by masking polar groups (e.g., hydroxyls) with lipophilic esters, which are cleaved in the brain [1]. | This compound has multiple H-bond donors/acceptors; this is a key target [5]. |
| Suboptimal LogP | Synthesize this compound analogs by adding small alkyl groups to moderately increase lipophilicity [1]. | Balance is critical; excessive lipophilicity increases non-specific binding [1]. |
| Ineffective Targeting | Utilize the "plug-and-play" allosteric strategy by co-formulating this compound with a lipophilic peptide (e.g., ITP) in a lipid nanoparticle [2]. | This novel system can be spontaneously embedded in lipid carriers without complex chemistry [2]. |
Issue: In Vivo Efficacy Does Not Match In Vitro Permeability Predictions This common problem often arises from unaccounted-for active efflux or metabolism.
Steppogenin is a natural compound extracted from the root bark of Morus alba (white mulberry) and is also present in Morus nigra (black mulberry) [1] [2]. Research has explored its potential to inhibit tumor growth and sprouting angiogenesis by targeting HIF-1α in tumors and DLL4 activity in the endothelium [1].
Assay interference occurs when a substance in your test sample alters the accurate measurement of the analyte. In the context of cell viability assays, this can lead to falsely elevated or decreased viability readings, misrepresenting the true cytotoxic effect of your test compound [3].
When your cell viability results with this compound do not align with other observed biological effects (e.g., its known anti-angiogenic properties), the following table outlines common interference types and how to address them.
| Interference Type | Description | Mitigation Strategies |
|---|
| Chemical/Reductive Interference | Compound reduces tetrazolium salts (e.g., MTT, MTS) directly, without live cell enzymes, increasing signal [4] [5]. | • Run a no-cell control with this compound and assay reagent. • Use assays less prone to this, like resazurin or ATP-based assays [5]. | | Optical Interference | Compound is colored or fluorescent at wavelengths used for detection, skewing absorbance/fluorescence readings [5]. | • Perform wavelength scan to check for overlap. • Centrifuge and transfer product to a new plate. • Use a homogenous assay format. | | Enzymatic Inhibition | Compound directly inhibits enzymes (e.g., mitochondrial dehydrogenases) crucial for signal generation, lowering signal [6]. | • Use a viability assay with a different detection mechanism (e.g., dye exclusion, ATP detection) [5] [7]. | | Mechanical Seeding | Compound affects cell adhesion, leading to cell loss during washes, mistaken for death [4]. | • Check plates microscopically before and after assay. • Use a plate with a uniform coating. • Choose a "no-wash" assay format. |
To confidently attribute your results to this compound's biological activity rather than interference, follow these validation steps.
A robust experimental design includes several control groups, as shown in the workflow below.
If you confirm interference in one assay, switch to an orthogonal method with a different detection principle.
ATP-based Luminescence Assay: This is often the gold standard for accuracy as it measures ATP concentration, a direct indicator of metabolically active cells [5] [7].
Resazurin (AlamarBlue) Reduction Assay: This fluorometric assay uses a different redox indicator than tetrazolium-based methods [5].
Dye Exclusion Assay (Trypan Blue): This method directly assesses membrane integrity, a fundamental marker of cell death, and is not based on metabolic activity [6].
Before determining the concentration for a new compound like Steppogenin, it is crucial to understand the common assays and the key biological steps they evaluate. The process of angiogenesis involves several sequential steps, and different assays are designed to probe each of them [1] [2].
The table below summarizes the fundamental assays you should consider for a comprehensive analysis:
| Assay Type | Key Process Measured | Typical Readouts | Relevance to Standardization |
|---|---|---|---|
| Proliferation Assay [2] | Increase in endothelial cell number. | Cell count, metabolic activity (MTT), DNA synthesis (BrdU). | Establishes if the compound affects cell growth, which can confound other assays. |
| Migration/Scratch Assay [3] [2] | Movement of endothelial cells towards a stimulus. | Number of cells migrated into scratched area, gap closure over time. | Probes early steps of angiogenesis; concentration should promote/inhibit movement without cytotoxicity. |
| Tube Formation Assay [4] [3] | Organization of endothelial cells into tube-like structures mimicking capillaries. | Master network metrics from graph theory (Number of Nodes, Edges, Junctions, Total Tubule Length). | The gold-standard for functionality; concentration should optimize network complexity and maturity. |
A modern approach to quantifying the tube formation assay moves beyond simple parameters like "number of rings." Advanced graph-theoretic analysis can convert skeletonized images of endothelial networks into mathematical graphs, providing deep, quantitative insights into network structure and quality [4]. The key metrics from such an analysis are summarized below:
| Graph Metric | Biological Interpretation | Utility in Standardization |
|---|---|---|
| Number of Nodes | Indicates the complexity and branching of the vascular structure. | Helps distinguish between dense and sparse network morphologies. |
| Number of Edges | Reflects how well-connected the vessel junctions are. | Higher values imply better-integrated vascular structures. |
| Average Node Degree | Describes the average number of connections per junction. | Effectively distinguishes between different network morphologies (e.g., sparse vs. dense). |
| Clustering Coefficient | Measures the extent to which nodes cluster together. | Like Average Degree, it is a powerful differentiator between network types. |
| Largest Component Size | Tracks how small network fragments connect into a larger, integrated structure over time. | Perfectly separates early (e.g., 2-hour) and late (e.g., 18-hour) networks, indicating maturation. |
Since a definitive concentration for this compound is not available, you must determine it empirically. The following workflow outlines a systematic approach, from preliminary tests to a final, validated protocol.
Objective: To find a concentration range where this compound is not toxic and may influence endothelial cell growth.
Objective: To test the non-toxic concentrations from Phase 1 for their effect on endothelial cell migration and tube formation.
A. Scratch Migration Assay Protocol [3]:
B. Tube Formation Assay Protocol [3]:
Objective: To confirm the biological relevance of the selected concentration and begin understanding its mechanism of action.
VEGF, HIF-1α) via qPCR or Western blot [5].Q1: My tube formation assay shows high variability between replicates. How can I improve consistency?
Q2: What are the most important controls to include in these assays?
Q3: The graph-theoretic analysis seems complex. Are there simpler metrics I can start with?
The table below summarizes the key storage and handling information for steppogenin as provided by a chemical supplier [1].
| Parameter | Specification / Guideline |
|---|---|
| Recommended Storage Temperature (Powder) | -20°C [1] |
| Recommended Storage Temperature (Solution) | -80°C [1] |
| Container | Keep in a tightly sealed container [1]. |
| Environment | Store in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources [1]. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1]. |
| Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [1]. |
Here are detailed methodologies for key experiments cited in this compound research, which can serve as references for your own work.
This protocol is based on a study investigating this compound's suppression of tumor growth and angiogenesis [2].
While not specific to this compound, this is a standard method to evaluate the free radical scavenging activity of antioxidants, which is relevant given the interest in natural compounds with such properties [3].
% Scavenging = [(A_control - A_sample) / A_control] × 100
An IC₅₀ value (concentration that scavenges 50% of DPPH radicals) can then be determined.The following diagram illustrates the logical workflow and core mechanism of the anti-cancer activity assay described above.
Q: The this compound I received is a solid. What is the best way to prepare a stock solution?
Q: My this compound solution has changed color. Does this indicate degradation?
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What could be wrong?
Q: Are there any specific safety concerns I should be aware of when handling this compound?
This compound is a natural compound extracted from the root bark of Morus alba L. (white mulberry). Its key distinguishing feature is its proposed dual mechanism of action, targeting both tumor cells and endothelial cells [1].
The table below summarizes its known mechanisms and experimental efficacy data based on a 2023 study.
| Aspect | Details on this compound |
|---|---|
| Mechanism of Action | Dual inhibition: Suppresses HIF-1α transcriptional activity in tumor cells and inhibits VEGF-induced DLL4 activity in the vascular endothelium [1]. |
| Key Experimental Findings | In vitro: Dose-dependently inhibited HIF-1α transcriptional activity under hypoxia; suppressed HIF-1α protein levels; inhibited VEGF-induced DLL4 expression; suppressed vascular endothelial cell proliferation, migration, and sprouting [1]. In vivo: Significantly suppressed tumor growth in an allograft tumor model [1]. | | Stage of Development | Preclinical research [1]. |
Researchers have developed a wide array of strategies to inhibit HIF-1α, targeting its synthesis, stability, and function. The table below categorizes these different approaches and provides representative examples.
| Inhibitor Class / Target | Representative Agents | Mechanism of Action |
|---|---|---|
| HIF-1α mRNA Expression | EZN-2968 [2] | Antisense oligonucleotide that targets and reduces HIF-1α mRNA levels. |
| HIF-1α Protein Synthesis | Topotecan, KC7F2 [2] | Inhibits the translation of HIF-1α mRNA into protein. |
| HIF-1α Protein Stability & Degradation | 2-methoxyestradiol, BAY 87-2243 [2] | Promotes the degradation or prevents the accumulation of the HIF-1α protein. |
| HIF-1α/p300 Protein-Protein Interaction | Sulfonyl-γ-AApeptides [3] | Synthetic molecules that mimic the helical domain of HIF-1α, blocking its interaction with the p300/CBP coactivator. |
| HIF-1 Transcriptional Activity | Acriflavine [2] | Prevents the dimerization of HIF-1α with HIF-1β, making the transcription factor unable to bind DNA. |
To evaluate HIF-1α inhibitors, researchers use a suite of standardized experimental methods. The workflow below illustrates a multi-stage screening approach that integrates machine learning with biochemical validation [4].
Core Experimental Methods Explained:
When comparing this compound to other inhibitors, here are key points to consider:
The key experimental findings on this compound are summarized in the table below.
| Experimental Model | Key Findings on this compound |
|---|---|
| Dual-Luciferase Reporter Assay | Inhibited HIF-1α transcriptional activity under hypoxia and VEGF-induced DLL4 expression in a dose-dependent manner [1]. |
| Western Blot / qPCR | Significantly suppressed HIF-1α protein levels under hypoxic conditions and reduced VEGF-induced DLL4 expression [1]. |
| In Vitro Angiogenesis Assays | Suppressed hypoxia-induced endothelial cell (EC) proliferation and migration, as well as VEGF-induced sprouting of EC spheroids [1]. |
| In Vivo Allograft Tumor Experiment | Suppressed tumor growth and sprouting angiogenesis, demonstrating efficacy in a live animal model [1]. |
The conclusive data on this compound is supported by the following key experimental protocols:
The different inhibitors disrupt the angiogenic process at various points, as illustrated in the following pathways.
Diagram: Anti-Angiogenic Drug Targets. This diagram compares the signaling pathways targeted by this compound and other inhibitors. This compound uniquely acts on both HIF-1α in tumor cells and DLL4 in endothelial cells.
Based on the current data, your choice of inhibitor for research or development depends heavily on the intended target and strategy.
The experimental data for this compound is compelling but primarily from a single, recent study. Further independent validation and comparative studies in additional disease models would be invaluable to fully establish its efficacy profile relative to other agents.
The research on this compound's anti-inflammatory efficacy is limited but points to promising indirect activity. The key available data comes from a study using the model yeast Saccharomyces cerevisiae.
| Assay Type | Experimental Model | Key Findings | Relevance to Anti-inflammatory Activity |
|---|---|---|---|
| Chronological Lifespan Assay [1] | Wild-type S. cerevisiae (BY4742) | Extended yeast lifespan by 25% (comparable to quercetin's 15-25%). | Oxidative stress is a key driver of chronic inflammation; anti-aging effects in yeast are often linked to enhanced stress resistance, suggesting potential anti-inflammatory pathways. |
| Oxidative Stress Resistance [1] | Wild-type S. cerevisiae with acetic acid-induced oxidative stress | Protected yeast cells against oxidative stress; reduced intracellular reactive oxygen species (ROS). | Reduced ROS levels can indirectly mitigate inflammation, as oxidative stress is a primary activator of pro-inflammatory signaling pathways. |
The study proposed that this compound's effects might involve the TOR1 and MSN2/4 signaling pathways, which are linked to stress response and aging [1]. The exact molecular targets and mechanisms in mammalian systems require further investigation.
For context, the following table summarizes common anti-inflammatory agents used in research and medicine, highlighting their well-defined mechanisms and efficacy.
| Agent/Drug Class | Primary Mechanism of Action | Key Efficacy Findings | Common Experimental Models |
|---|---|---|---|
| Celecoxib (COX-2 Inhibitor) [2] [3] | Selectively inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis at inflammation sites. | As effective as naproxen/diclofenac for osteoarthritis/rheumatoid arthritis pain/inflammation; improved gastrointestinal tolerability vs. non-selective NSAIDs [2] [4]. | Randomized controlled trials (RCTs) in patients with osteoarthritis and rheumatoid arthritis [2] [4]. |
| Traditional NSAIDs (e.g., Ibuprofen, Naproxen) [3] | Non-selectively inhibit both COX-1 and COX-2 enzymes. | Provide effective symptomatic relief for pain and inflammation; associated with GI toxicity due to COX-1 inhibition [2] [3]. | Clinical trials, in vitro enzyme assays. |
| Nrf2 Activators (e.g., natural compounds) [5] | Activate the Nrf2 signaling pathway, leading to expression of antioxidant proteins (HO-1, NQO1). | Preclinical models show reduction in oxidative stress and secondary inflammation; Nrf2-/- models have worse damage after ischemic stroke [5]. | Animal models of stroke (MCAO), cell culture. |
For the audience of researchers and drug development professionals, it is crucial to note the significant gaps in this compound research:
To robustly position this compound among anti-inflammatory agents, future work should prioritize experiments in mammalian immune cell models (e.g., LPS-stimulated macrophages), followed by animal models of inflammation (e.g., carrageenan-induced paw edema). Measuring direct endpoints like prostaglandin E2 (PGE2) and cytokine (TNF-α, IL-6) levels would be essential.
The diagram below outlines a generalized pathway through which this compound and related flavonoids are theorized to exert anti-inflammatory effects, based on the documented role of oxidative stress in inflammation and the known action of other flavonoids.
| Experimental Metric | Observed Effect of Steppogenin | Experimental Details |
|---|---|---|
| Nitrite Production | Significant inhibition in a dose-dependent manner [1] | LPS-induced cells; 24h treatment [1] |
| iNOS Protein Expression | Significant inhibition in a dose-dependent manner [1] | LPS-induced cells; 24h treatment [1] |
| COX-2 Protein Expression | Significant inhibition in a dose-dependent manner [1] | LPS-induced cells; 24h treatment [1] |
| Key Signaling Pathways | Suppression of NF-κB nuclear translocation and JNK/p38 MAPK phosphorylation [1] [2] | LPS-induced cells [1] [2] |
For researchers looking to replicate or understand the mechanistic studies, here are the methodologies from the key publication.
The anti-neuroinflammatory mechanism of this compound involves the suppression of two major pro-inflammatory signaling pathways. The following diagram illustrates this process and the experimental workflow used for validation.
While the existing data is promising, several aspects require further investigation to fully validate this compound's therapeutic potential:
| Feature | Steppogenin | Dexmedetomidine |
|---|---|---|
| Source | Isolated from the plant Cudrania tricuspidata [1] | Synthetic compound [2] |
| Primary Known Activity | Antineuroinflammatory [1] | Sedative, analgesic, anxiolytic, and neuroprotective [2] |
| Research Status | Early preclinical (in vitro models) [1] | Advanced preclinical & Clinical Trials [2] [3] [4] |
| Key Neuroinflammatory Findings | Suppresses pro-inflammatory mediators in microglial cells [1] | Reduces neuroinflammation and apoptosis in animal models and human patients [3] [4] |
The neuroprotective effects of both compounds are closely linked to their ability to suppress microglial activation, a key driver of neuroinflammation. Their primary molecular mechanisms are summarized below.
This compound appears to work by directly suppressing two major signaling pathways in activated microglia: the NF-κB pathway and the MAPK pathway (specifically p38 and JNK) [1]. This inhibition prevents the production of key inflammatory mediators.
As a prescription sedative, dexmedetomidine's mechanism is more extensively studied and involves multiple pathways mediated by its action on α2-adrenergic receptors [2], including:
The table below consolidates key quantitative findings from pivotal studies on both compounds.
| Compound | Experimental Model | Key Quantitative Findings on Neuroinflammatory Markers | Reference |
|---|---|---|---|
| This compound | LPS-stimulated BV2 microglial cells | Dose-dependent (10-80 μM) inhibition of NO (from ~35 to <10 μM) and PGE2; suppressed TNF-α, IL-1β, IL-6, IL-12 mRNA [1]. | [1] |
| Dexmedetomidine | TBI model (Rat) | Reduced levels of TNF-α, IL-1β, IL-6; promoted Nrf2, HO-1, NQO-1 expression; modulated apoptosis proteins (↓Bax, ↑Bcl-2, ↓cleaved caspase-3) [3]. | [3] |
| LPS-stimulated BV2 cells | Upregulated miR-340; subsequent inhibition of NF-κB and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [5]. | [5] | |
| Sevoflurane-anesthesia model (Rat) | Activated PI3K/Akt/mTOR pathway; reduced levels of IL-6, IL-8, TNF-α [6]. | [6] | |
| Human Cranial Surgery (RCT) | Reduced serum HMGB1 (222.5 ± 408.3 pg/ml to 152.2 ± 280.0 pg/ml); lower post-op neurological complications (26.3% vs 43.8%) and delirium [4]. | [4] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.
The table below summarizes steppogenin's synergistic effects with other compounds and the supporting experimental evidence.
| Synergistic Partner | Biological Context / Assay Model | Observed Synergistic Effect | Key Quantitative Data / Outcome | Proposed Mechanism of Synergy |
|---|---|---|---|---|
| Ascorbic Acid (VC) | Apple juice; Tyrosinase inhibition & antibrowning [1] | Enhanced physical stability of microemulsion; Strong antibrowning effect | Storage Stability: SME alone showed significant degradation after 7 days. S+VCME retained over 80% this compound after 30 days at 4°C and 25°C [1]. | VC improves chemical stability of this compound within the microemulsion system, preventing degradation [1]. |
| Vitamin E (VE) | Apple juice; Tyrosinase inhibition & antibrowning [1] | Enhanced physical stability of microemulsion; Strong antibrowning effect | Storage Stability: S+VEME retained over 80% this compound after 30 days at 4°C and 25°C [1]. | VE acts as an antioxidant, improving the stability of this compound in the formulation [1]. |
| Butylated Hydroxytoluene (BHT) | Apple juice; Tyrosinase inhibition & antibrowning [1] | Enhanced physical stability of microemulsion; Strong antibrowning effect | Storage Stability: S+BHTME retained over 80% this compound after 30 days at 4°C and 25°C [1]. | BHT acts as an antioxidant, improving the stability of this compound in the formulation [1]. |
| Dual Inhibition (HIF-1α & DLL4) | Solid tumors; HEK293T cells & vascular endothelial cells (ECs) [2] | Suppressed tumor growth and sprouting angiogenesis | In Vitro Activity: Dose-dependent inhibition of HIF-1α transcriptional activity and VEGF-induced DLL4 expression in ECs. Suppressed EC migration and sprouting [2]. | This compound simultaneously targets two critical nodes in the angiogenic pathway (HIF-1α and DLL4), disrupting tumor vascularization [2]. |
For researchers seeking to replicate or build upon these findings, here are the key methodological details from the cited studies.
Microemulsion Preparation for Anti-browning Studies [1]
Mechanistic Studies on Antiangiogenic Activity [2]
This compound's synergistic antiangiogenic effect arises from its dual inhibition of key pathways. The following diagram illustrates this mechanism.
The primary synergistic combination for food science applications involves a formulation-based stabilization. The workflow for preparing and testing these microemulsions is detailed below.
The table below summarizes the key biological activities and potential therapeutic applications of this compound identified from recent studies.
| Therapeutic Area | Primary Molecular Targets | Observed Effects / Potency | Key Comparators / Controls |
|---|---|---|---|
| Anticancer & Anti-angiogenic Activity [1] [2] [3] | HIF-1α, DLL4, NOTCH1 | Suppresses tumor growth & sprouting angiogenesis; dual inhibition of HIF-1α & DLL4; inhibits EC migration/proliferation [1] [2] [3]. | More effective than Sanggenon F or Dehydrovomifoliol alone in anti-angiogenic assays [3]. |
| Anti-neuroinflammatory Activity [4] | NF-κB, JNK, p38 MAPK | Inhibits NO, PGE2, TNF-α, IL-1β, IL-12, IL-6 production in microglial cells (dose-dependent: 10-80 μM) [4]. | Potent activity in BV2 and rat primary microglial cells; no cytotoxicity observed up to 80 μM [4]. |
| Tyrosinase Inhibitory Activity [5] | Tyrosinase | Strong mushroom tyrosinase inhibition (IC₅₀ < 50 μM), more potent than Kojic acid (IC₅₀ = 71.6 μM) [5]. | Kojic acid (standard tyrosinase inhibitor) [5]. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
These studies evaluated this compound's ability to inhibit tumor-associated pathways and blood vessel formation.
This research focused on this compound's effects in models of neuroinflammation, relevant to neurodegenerative diseases.
This activity is relevant for developing skin-whitening agents or treating pigmentation disorders.
The following diagrams illustrate the key molecular pathways through which this compound exerts its documented effects.
Based on the current data, this compound presents a promising multi-target natural product. Its dual inhibition of the HIF-1α and DLL4/Notch pathways in angiogenesis is a particularly compelling mechanism for oncology research [1] [3]. Furthermore, its potent anti-neuroinflammatory effects via NF-κB and MAPK pathways warrant investigation for neurodegenerative conditions [4].
For future work, the following areas are suggested:
The following table summarizes quantitative data from key in vivo and in vitro studies.
| Experimental Model/Assay | Treatment Details | Key Quantitative Results | Significance/Implication |
|---|---|---|---|
| Mouse Allograft Tumor Model (e.g., Melanoma) | Steppogenin combined with anti-PD-1 [1] | Significant suppression of tumor growth compared to anti-PD-1 alone | Enhances efficacy of immune checkpoint inhibitors [1] |
| In Vivo Allograft Tumor Experiment | This compound administration | Suppressed tumor growth [2] | Confirms anti-tumor activity in a live animal model [2] |
| Endothelial Cell (EC) Spheroid Sprouting Assay | This compound treatment | Inhibited VEGF-induced sprouting of EC spheroids [2] | Demonstrates direct inhibition of new blood vessel sprouting [2] |
| Endothelial Cell Migration Assay | This compound treatment | Suppressed hypoxia-induced EC migration [2] | Shows inhibition of a critical step in angiogenesis [2] |
| Endothelial Cell Proliferation Assay | This compound treatment | Suppressed hypoxia-induced EC proliferation [2] | Indicates inhibition of endothelial cell growth [2] |
| Dual-Luciferase Reporter Assay | This compound treatment under hypoxic conditions | Inhibited HIF-1α transcriptional activity in a dose-dependent manner [2] | Confirms direct targeting of the HIF-1α pathway in tumor cells [2] |
| Dual-Luciferase Reporter Assay in ECs | This compound treatment with VEGF stimulation | Inhibited VEGF-induced DLL4 expression in endothelial cells [2] | Confirms direct inhibition of the DLL4/Notch pathway in the endothelium [2] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.
In Vivo Tumor Models and Dosing
In Vivo Target Efficacy Analysis
In Vitro Angiogenesis Assays
The anti-tumor effects of this compound are primarily mediated through the dual inhibition of key pathways in both tumor cells and endothelial cells. The following diagram illustrates this mechanism and a key experimental workflow.
Figure 1: this compound's dual inhibition of HIF-1α in tumor cells and DLL4 in endothelial cells suppresses sprouting angiogenesis and tumor growth [2].
Figure 2: A workflow for quantitatively evaluating this compound's in vivo target efficacy using EdU labeling and immunofluorescence [4].
This compound represents a promising approach focused on vascular normalization. Its ability to target both HIF-1α and DLL4/Notch pathways provides a strong rationale for its therapeutic development.
This compound was included in a molecular docking study screening natural compounds for potential antiviral activity against SARS-CoV-2 [1].
The table below outlines standard experimental protocols for validating molecular docking studies, compiled from the searched literature. These are the key steps you would expect to see in a robust study, even if they were not all fully detailed for this compound in the available source.
| Validation Step | Protocol Description | Purpose |
|---|---|---|
| Ligand & Protein Preparation | 3D structures of ligands (e.g., this compound) are drawn and energy-minimized. The target protein structure (e.g., 3CLpro, iNOS) is obtained from PDB and prepared (removing water, adding hydrogens) [2]. | Ensures molecules are in a correct, stable state for simulation. |
| Molecular Docking | Docking software (e.g., AutoDock) is used to predict the binding pose and affinity (docking score in kcal/mol) of the ligand within the protein's binding pocket [2]. | Predicts how and how strongly a compound binds to the target. |
| Docking Validation | The co-crystallized ligand is separated from the protein and re-docked. The Root Mean Square Deviation (RMSD) between the original and re-docked pose is calculated [2]. | Validates the accuracy and reliability of the docking protocol. |
| Inhibition Assays | In vitro enzymatic assays (e.g., using a spectrophotometer) measure the compound's ability to inhibit the target enzyme's activity, reported as IC50 values [3] [1]. | Provides experimental confirmation of inhibitory activity. |
| Advanced Simulations | Molecular Dynamics (MD) simulations assess the stability of the protein-ligand complex over time and calculate binding free energies [3] [4]. | Offers a more rigorous assessment of binding stability and energetics. |
The diagram below illustrates the logical workflow of a typical molecular docking study leading to experimental validation, based on the methodologies described in the search results.
The table below summarizes the core components and activation mechanisms of the two primary NF-κB pathways [1] [2] [3].
| Feature | Canonical (Classical) Pathway | Non-Canonical (Alternative) Pathway |
|---|---|---|
| Key Stimuli | Proinflammatory cytokines (TNF-α, IL-1β), PAMPs, DAMPs [1] [2]. | Specific TNF receptor family members (CD40, BAFFR, LTβR) [1] [2]. |
| Key Kinase | IKK complex (IKKα, IKKβ, NEMO/IKKγ); IKKβ is the primary catalytic subunit [1] [2] [3]. | NIK (NF-κB Inducing Kinase) and IKKα homodimers [1] [2]. |
| Central Regulatory Event | Phosphorylation and degradation of IκBα [1] [4]. | Phosphorylation and processing of p100 to p52 [1] [2]. |
| Active NF-κB Dimer | Primarily p65/RelA:p50 [1] [4]. | Primarily RelB:p52 [1] [2]. |
| Primary Biological Functions | Innate immunity, inflammatory response, cell survival [1] [2]. | Secondary lymphoid organ development, B cell maturation, adaptive immunity [1]. |
Various strategies have been developed to therapeutically target the NF-κB pathway. The following diagram illustrates the key sites of inhibition, which correspond to the categories in the subsequent table.
The table below expands on these inhibition strategies with examples and molecular mechanisms [2] [3].
| Inhibitor Category | Representative Examples | Mechanism of Action |
|---|---|---|
| IKK Complex Inhibitors | Small molecule IKK inhibitors (e.g., BMS-345541) | Target the catalytic activity of the IKK complex, preventing IκB phosphorylation [2] [3]. |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | Block the proteasomal degradation of IκBα, preventing NF-κB release [2] [3]. |
| Nuclear Translocation Inhibitors | SN-50 (cell-penetrating peptide) | Compete for nuclear import machinery, physically blocking NF-κB nuclear entry [2]. |
| Gene Expression Inhibitors | Antisense oligonucleotides, siRNA | Target NF-κB mRNA (e.g., against p65) to reduce subunit expression [2] [3]. |
| Immunomodulators | Monoclonal antibodies (e.g., Infliximab) | Bind and neutralize extracellular activators of NF-κB like TNF-α [3]. |
| p65 Post-Translational Modifiers | p38 MAPK inhibitors | p38 regulates p65 acetylation via p300/CBP; its inhibition blocks transcriptional activity without affecting DNA binding [5] [6]. |
To objectively compare Steppogenin with other inhibitors, you would typically follow a multi-step experimental protocol. The workflow below outlines the key stages, from cell stimulation to data analysis.